4-Bromo-4'-chloro-3'-fluorobenzophenone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-bromophenyl)-(4-chloro-3-fluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrClFO/c14-10-4-1-8(2-5-10)13(17)9-3-6-11(15)12(16)7-9/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAAQNICBNUSUCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC(=C(C=C2)Cl)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Bromo-4'-chloro-3'-fluorobenzophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the chemical properties, a representative synthesis protocol, and potential applications of 4-Bromo-4'-chloro-3'-fluorobenzophenone, a halogenated aromatic ketone of interest in medicinal chemistry and materials science.
Core Chemical Properties
This compound is a polysubstituted aromatic ketone. The presence of multiple halogen atoms (Bromine, Chlorine, Fluorine) on the benzophenone scaffold provides distinct chemical reactivity and makes it a versatile intermediate for further functionalization in organic synthesis.
The following table summarizes the key computed chemical properties for this compound.[1]
| Property | Value | Source |
| IUPAC Name | (4-bromophenyl)-(4-chloro-3-fluorophenyl)methanone | PubChem[1] |
| CAS Number | 951890-62-3 | PubChem[1] |
| Molecular Formula | C₁₃H₇BrClFO | PubChem[1] |
| Molecular Weight | 313.55 g/mol | PubChem[1] |
| Exact Mass | 311.93528 Da | PubChem[1] |
| Canonical SMILES | C1=CC(=CC=C1C(=O)C2=CC(=C(C=C2)Cl)F)Br | PubChem[1] |
| InChI Key | ZAAQNICBNUSUCK-UHFFFAOYSA-N | PubChem[1] |
| Complexity | 279 | PubChem[1] |
| XLogP3 | 4.7 | PubChem[1] |
Synthesis and Experimental Protocols
The primary method for synthesizing benzophenones and their derivatives is the Friedel-Crafts acylation .[2][3][4][5] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst.
Reaction: 4-Bromobenzoyl chloride reacts with 1-chloro-2-fluorobenzene in the presence of aluminum chloride (AlCl₃) as the Lewis acid catalyst.
Materials and Equipment:
-
4-Bromobenzoyl chloride
-
1-Chloro-2-fluorobenzene
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM) or another suitable inert solvent (e.g., nitrobenzene)
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Nitrogen or Argon inert atmosphere setup
-
Ice bath
-
Hydrochloric acid (HCl), dilute solution
-
Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol, hexane)
Procedure:
-
Setup: A dry 250 mL round-bottom flask is equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet. The system is flame-dried or oven-dried to ensure anhydrous conditions.
-
Reagents: 1-Chloro-2-fluorobenzene (1.2 molar equivalents) is added to the flask as the aromatic substrate. Anhydrous dichloromethane is added as the solvent.
-
Catalyst Addition: The mixture is cooled to 0°C in an ice bath. Anhydrous aluminum chloride (1.1 molar equivalents) is added portion-wise while stirring. The addition should be slow to control the initial exothermic reaction.
-
Acyl Chloride Addition: 4-Bromobenzoyl chloride (1.0 molar equivalent) is dissolved in dichloromethane and added dropwise to the cooled mixture.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux (approx. 40°C for DCM) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete, the flask is cooled in an ice bath. The reaction is carefully quenched by slowly pouring the mixture into a beaker containing crushed ice and dilute hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: The organic layer is separated using a separatory funnel. The aqueous layer is extracted two more times with dichloromethane. The organic layers are combined.
-
Washing & Drying: The combined organic layer is washed with water, then with a saturated sodium bicarbonate solution, and finally with brine. It is then dried over anhydrous magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product. The solid is then purified by recrystallization from a suitable solvent like ethanol to afford the pure this compound.
Caption: Friedel-Crafts acylation workflow for synthesizing the target compound.
Applications in Research and Drug Development
Halogenated organic compounds are fundamental building blocks in pharmaceutical and agrochemical research.[7][8] The specific placement of bromo, chloro, and fluoro substituents in this compound makes it a valuable intermediate for several reasons:
-
Orthogonal Reactivity: The different halogens provide sites for selective, sequential cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). The C-Br bond is typically more reactive than the C-Cl bond in palladium-catalyzed couplings, allowing for stepwise functionalization.
-
Modulation of Physicochemical Properties: The introduction of fluorine can enhance metabolic stability, binding affinity, and lipophilicity of a drug candidate.[7]
-
Scaffold for Complex Molecules: As a diaryl ketone, it serves as a rigid scaffold to which further complexity can be added, enabling the synthesis of novel compounds for screening in drug discovery programs.
The compound is best understood as a starting material or intermediate rather than a final active pharmaceutical ingredient (API). Its role is to provide a core structure that can be elaborated into a diverse library of potential drug candidates.
Caption: Role of the compound as a versatile building block in drug discovery.
References
- 1. This compound | C13H7BrClFO | CID 24723094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Friedel-Crafts Acylation with Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. prepchem.com [prepchem.com]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
A Comprehensive Technical Guide to 4-Bromo-4'-chloro-3'-fluorobenzophenone
CAS Number: 951890-62-3
This technical guide provides an in-depth overview of 4-Bromo-4'-chloro-3'-fluorobenzophenone, a halogenated benzophenone derivative. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. Due to the limited availability of experimental data for this specific compound, this guide combines known physicochemical properties with a proposed synthesis protocol and predicted characterization data based on established chemical principles and analogous compounds.
Chemical and Physical Properties
This compound, with the IUPAC name (4-bromophenyl)-(4-chloro-3-fluorophenyl)methanone, is a polyhalogenated aromatic ketone.[1] Its structure incorporates bromine, chlorine, and fluorine atoms, which are expected to influence its chemical reactivity and physical properties significantly. The calculated physicochemical data are summarized in the table below.[1]
| Property | Value | Source |
| CAS Number | 951890-62-3 | PubChem[1] |
| Molecular Formula | C₁₃H₇BrClFO | PubChem[1] |
| Molecular Weight | 313.55 g/mol | PubChem[1] |
| IUPAC Name | (4-bromophenyl)-(4-chloro-3-fluorophenyl)methanone | PubChem[1] |
| SMILES | C1=CC(=CC=C1C(=O)C2=CC(=C(C=C2)Cl)F)Br | PubChem[1] |
| InChI | InChI=1S/C13H7BrClFO/c14-10-4-1-8(2-5-10)13(17)9-3-6-11(15)12(16)7-9/h1-7H | PubChem[1] |
| Purity | Typically available at ≥97.0% | CymitQuimica[2] |
Proposed Synthesis Protocol
The proposed synthesis for this compound would involve the reaction of 4-bromobenzoyl chloride with 2-chloro-1-fluorobenzene in the presence of anhydrous aluminum chloride.
Reaction Scheme:
4-bromobenzoyl chloride + 2-chloro-1-fluorobenzene --(AlCl₃)--> this compound
Experimental Workflow
Caption: Proposed synthesis workflow.
Detailed Hypothetical Methodology
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-chloro-1-fluorobenzene (1.1 equivalents) and a suitable anhydrous solvent such as dichloromethane. Cool the flask to 0-5 °C using an ice bath.
-
Addition of Catalyst and Reagent: To the cooled solution, slowly add anhydrous aluminum chloride (1.2 equivalents) in portions, ensuring the temperature does not rise significantly. Once the addition is complete, add 4-bromobenzoyl chloride (1.0 equivalent) dropwise from the dropping funnel over a period of 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by carefully and slowly pouring the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with dilute hydrochloric acid, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel to yield the pure this compound.
Predicted Characterization Data
No specific experimental spectra for this compound were found. However, based on the known spectral data of similar halogenated benzophenones, the following characteristic peaks and signals can be predicted.
| Technique | Predicted Data |
| ¹H NMR | The spectrum is expected to show complex multiplets in the aromatic region (approx. 7.0-8.0 ppm). The protons on the 4-bromophenyl ring would likely appear as two doublets (an AA'BB' system). The protons on the 4-chloro-3-fluorophenyl ring will show more complex splitting patterns due to coupling with each other and with the fluorine atom. |
| ¹³C NMR | The spectrum would display 13 distinct signals for the 13 carbon atoms. The carbonyl carbon is expected to appear significantly downfield (approx. 190-195 ppm). The carbon atoms attached to halogens will also have characteristic chemical shifts. |
| IR Spectroscopy | A strong absorption band characteristic of the carbonyl (C=O) stretch is expected around 1650-1670 cm⁻¹.[6] Aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹, and C-C in-ring stretching bands would appear in the 1400-1600 cm⁻¹ region.[6] C-halogen stretching vibrations will be present in the fingerprint region. |
| Mass Spectrometry | The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br, ³⁵Cl, ³⁷Cl), characteristic isotopic patterns (M, M+2, M+4) will be observed for the molecular ion and fragment ions containing these halogens. |
Applications and Future Directions
The specific applications of this compound are not well-documented in the available literature. However, benzophenone derivatives are a significant class of compounds in medicinal chemistry and materials science. They are known to exhibit a wide range of biological activities and are used as photoinitiators.
Given its structure, this compound could serve as a versatile intermediate in the synthesis of more complex molecules. The presence of multiple halogen atoms provides several reactive sites for further functionalization through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), nucleophilic aromatic substitution, or the formation of Grignard reagents. These potential transformations make it a valuable building block for the synthesis of novel pharmaceutical candidates or functional materials.
Further research is required to elucidate the specific chemical and biological properties of this compound. Experimental validation of its synthesis, full characterization, and screening for biological activity could reveal its potential in various scientific and industrial applications.
Safety Information
As with any chemical compound, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from a commercial supplier.
References
An In-depth Technical Guide to the Synthesis of 4-Bromo-4'-chloro-3'-fluorobenzophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a plausible synthetic pathway for 4-Bromo-4'-chloro-3'-fluorobenzophenone, a halogenated benzophenone derivative of interest in medicinal chemistry and materials science. Due to the limited availability of a direct, one-step synthesis in the current literature, this guide outlines a robust three-step approach. The methodologies presented are based on well-established chemical transformations and analogous procedures for structurally similar compounds.
I. Proposed Synthesis Pathway
The synthesis of this compound can be achieved through a three-step sequence, commencing with the commercially available 4-chloro-3-fluorobenzoic acid. This intermediate is first converted to its corresponding acyl chloride, which then undergoes a Friedel-Crafts acylation with bromobenzene to yield the final product.
Caption: Proposed three-step synthesis pathway for this compound.
II. Experimental Protocols
The following sections provide detailed experimental procedures for each step in the proposed synthesis. It is important to note that while these protocols are based on established methods, they may require optimization for the specific substrates involved. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Synthesis of 4-chloro-3-fluorobenzoic acid
4-chloro-3-fluorobenzoic acid (CAS Number: 403-17-8) is a commercially available starting material.[1][2] For researchers opting to synthesize this intermediate, a common method involves the oxidation of the corresponding 4-chloro-3-fluorotoluene.[3]
Step 2: Synthesis of 4-chloro-3-fluorobenzoyl chloride
This procedure details the conversion of 4-chloro-3-fluorobenzoic acid to its acyl chloride using thionyl chloride.
Reaction: (4-chloro-3-fluorophenyl)carboxylic acid + SOCl₂ → (4-chloro-3-fluorophenyl)carbonyl chloride + SO₂ + HCl
Procedure (Analogous to the preparation of benzoyl chloride): [4][5]
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂), place 4-chloro-3-fluorobenzoic acid.
-
Add an excess of thionyl chloride (approximately 2-3 molar equivalents). A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.
-
Heat the reaction mixture to reflux (the boiling point of thionyl chloride is 76 °C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude 4-chloro-3-fluorobenzoyl chloride can be purified by vacuum distillation.
Step 3: Friedel-Crafts Acylation of Bromobenzene
This final step involves the aluminum chloride-catalyzed acylation of bromobenzene with 4-chloro-3-fluorobenzoyl chloride to yield the target compound.
Reaction: (4-chloro-3-fluorophenyl)carbonyl chloride + C₆H₅Br + AlCl₃ → (4-bromophenyl)(4-chloro-3-fluorophenyl)methanone + HCl
Procedure (Analogous to the Friedel-Crafts acetylation of bromobenzene): [6][7][8]
-
To a dry round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add anhydrous aluminum chloride (approximately 1.1-1.3 molar equivalents) and a dry, inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Cool the suspension in an ice bath to 0-5 °C.
-
Add bromobenzene (1.0 molar equivalent) to the stirred suspension.
-
Slowly add a solution of 4-chloro-3-fluorobenzoyl chloride (1.0 molar equivalent) in the same dry solvent from the dropping funnel to the reaction mixture. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC or GC).
-
Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of ice-cold water, followed by dilute hydrochloric acid to dissolve the aluminum salts.
-
Separate the organic layer and extract the aqueous layer with the same solvent.
-
Combine the organic layers, wash with water, a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel.
Caption: General experimental workflow for the synthesis of this compound.
III. Quantitative Data
The following table summarizes the expected materials and potential yields for the synthesis of this compound. The yield for the final step is an estimate based on similar Friedel-Crafts acylation reactions of bromobenzene.[6][8]
| Step | Reactant 1 | Reactant 2 | Product | Catalyst/Reagent | Solvent | Typical Yield (%) |
| 2 | 4-chloro-3-fluorobenzoic acid | Thionyl chloride | 4-chloro-3-fluorobenzoyl chloride | DMF (cat.) | None | >90 (estimated) |
| 3 | 4-chloro-3-fluorobenzoyl chloride | Bromobenzene | This compound | Aluminum chloride | Dichloromethane | 60-80 (estimated) |
IV. Physicochemical Properties
The table below lists the key physicochemical properties of the target molecule and its precursors.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | CAS Number |
| 4-chloro-3-fluorobenzoic acid | C₇H₄ClFO₂ | 174.56 | White to yellow crystalline powder | 403-17-8 |
| 4-chloro-3-fluorobenzoyl chloride | C₇H₃Cl₂FO | 193.01 | - | Not available |
| Bromobenzene | C₆H₅Br | 157.01 | Colorless to pale yellow liquid | 108-86-1 |
| This compound | C₁₃H₇BrClFO | 313.55 | Off-white to pale yellow solid (expected) | 951890-62-3 |
This guide provides a comprehensive, albeit theoretical, pathway for the synthesis of this compound. Researchers are encouraged to consult the cited literature for further details on related procedures and to perform small-scale trial reactions to optimize the conditions for this specific synthesis.
References
- 1. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
- 2. Friedel-Crafts Acylation with Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. 4-Fluorobenzyl chloride synthesis - chemicalbook [chemicalbook.com]
- 5. maths.tcd.ie [maths.tcd.ie]
- 6. sites.science.oregonstate.edu [sites.science.oregonstate.edu]
- 7. CN103524320A - Substituted benzophenone and preparation method thereof - Google Patents [patents.google.com]
- 8. 4-BROMOBENZOPHENONE(90-90-4) MS [m.chemicalbook.com]
An In-Depth Technical Guide to (4-bromophenyl)-(4-chloro-3-fluorophenyl)methanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-bromophenyl)-(4-chloro-3-fluorophenyl)methanone, a halogenated benzophenone derivative, represents a class of compounds with significant potential in medicinal chemistry and drug discovery. The benzophenone scaffold is a recurring motif in numerous biologically active molecules, exhibiting a wide array of pharmacological effects including antimicrobial, anti-inflammatory, and anticancer activities.[1][2] The introduction of halogen atoms—specifically bromine, chlorine, and fluorine—to the phenyl rings can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target binding affinity, thereby modulating its biological profile. This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of (4-bromophenyl)-(4-chloro-3-fluorophenyl)methanone, with a focus on its relevance to researchers in the field of drug development.
Chemical Properties and Synthesis
The IUPAC name for the compound commonly known as 4-Bromo-4'-chloro-3'-fluorobenzophenone is (4-bromophenyl)-(4-chloro-3-fluorophenyl)methanone . Its chemical structure is characterized by a central carbonyl group linking a 4-bromophenyl ring and a 4-chloro-3-fluorophenyl ring.
Table 1: Physicochemical Properties of (4-bromophenyl)-(4-chloro-3-fluorophenyl)methanone
| Property | Value |
| Molecular Formula | C₁₃H₇BrClFO |
| Molecular Weight | 313.55 g/mol |
| IUPAC Name | (4-bromophenyl)-(4-chloro-3-fluorophenyl)methanone |
| CAS Number | 951890-62-3 |
Synthesis
The primary synthetic route to (4-bromophenyl)-(4-chloro-3-fluorophenyl)methanone is through a Friedel-Crafts acylation reaction . This well-established method in organic chemistry involves the reaction of an acyl chloride with an aromatic compound in the presence of a Lewis acid catalyst.
Experimental Protocol: Synthesis via Friedel-Crafts Acylation
-
Reactant Preparation: 4-chloro-3-fluorobenzoyl chloride is prepared from the corresponding carboxylic acid. Bromobenzene serves as the second aromatic reactant. Anhydrous aluminum chloride (AlCl₃) is a commonly used Lewis acid catalyst.
-
Reaction Setup: The reaction is typically carried out in an inert solvent, such as dichloromethane (DCM), under anhydrous conditions to prevent deactivation of the catalyst.
-
Acylation: Bromobenzene is treated with 4-chloro-3-fluorobenzoyl chloride in the presence of a stoichiometric amount of aluminum chloride. The electrophilic acylium ion, generated from the reaction between the acyl chloride and AlCl₃, attacks the electron-rich bromobenzene ring.
-
Work-up and Purification: The reaction mixture is quenched with a dilute acid (e.g., HCl) to decompose the aluminum chloride complex. The organic layer is then separated, washed, dried, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization or column chromatography to yield pure (4-bromophenyl)-(4-chloro-3-fluorophenyl)methanone.
Spectroscopic Characterization
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Aromatic protons would appear as multiplets in the range of 7.0-8.0 ppm. The specific splitting patterns would be influenced by the bromo, chloro, and fluoro substituents on the respective phenyl rings. |
| ¹³C NMR | Aromatic carbons would resonate between 120-140 ppm. The carbonyl carbon would be observed as a singlet further downfield, typically around 195 ppm. Carbon-fluorine coupling would be observable for the carbons on the fluorinated ring. |
| IR Spectroscopy | A strong absorption band characteristic of the carbonyl (C=O) stretch would be prominent around 1660 cm⁻¹. Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, and C-C stretching within the aromatic rings would be seen in the 1400-1600 cm⁻¹ region. C-Br, C-Cl, and C-F stretching vibrations would be present at lower wavenumbers. |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in approximately 3:1 ratio) would result in characteristic M, M+2, and M+4 peaks, aiding in the confirmation of the elemental composition. |
Potential Biological Activity and Drug Development Applications
Halogenated organic compounds are of significant interest in drug discovery.[3] The presence of halogens can enhance the biological activity of a molecule by increasing its lipophilicity, which can improve membrane permeability, and by forming halogen bonds, which can contribute to stronger binding to biological targets. Benzophenone derivatives have been reported to possess a wide range of biological activities, including:
-
Antimicrobial and Antifungal Activity: The core benzophenone structure is found in natural products with antimicrobial properties.[2]
-
Antiviral Activity: Certain benzophenone derivatives have shown potential as antiviral agents.[2]
-
Anticancer Activity: The cytotoxic effects of some benzophenones against various cancer cell lines have been documented.[1]
-
Enzyme Inhibition: The carbonyl group and aromatic rings of benzophenones can interact with the active sites of various enzymes, leading to their inhibition.[1]
Given the diverse bioactivities of related compounds, (4-bromophenyl)-(4-chloro-3-fluorophenyl)methanone is a candidate for screening in various biological assays to explore its therapeutic potential.
Experimental Protocol: General Enzyme Inhibition Assay
A common initial step in assessing the biological activity of a new compound is to screen it against a panel of relevant enzymes. The following is a generalized protocol for an in vitro enzyme inhibition assay.
-
Reagent Preparation: Prepare a buffer solution at the optimal pH for the target enzyme. Prepare stock solutions of the enzyme, the substrate, and the test compound, (4-bromophenyl)-(4-chloro-3-fluorophenyl)methanone, typically in DMSO.
-
Assay Setup: In a microplate, add the buffer, the enzyme, and varying concentrations of the test compound. Include control wells with no inhibitor and wells with a known inhibitor as a positive control.
-
Pre-incubation: Incubate the plate for a short period to allow the test compound to bind to the enzyme.
-
Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.
-
Detection: Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Plot the reaction rate as a function of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Conclusion
(4-bromophenyl)-(4-chloro-3-fluorophenyl)methanone is a halogenated benzophenone with potential for further investigation in the field of drug discovery. Its synthesis can be readily achieved through established methods like the Friedel-Crafts acylation. While specific experimental data for this compound is limited in the public domain, its structural features suggest that it is a promising candidate for biological screening. The diverse pharmacological activities of the broader benzophenone class, coupled with the known effects of halogenation on drug-like properties, warrant further exploration of this molecule's therapeutic potential. The experimental protocols outlined in this guide provide a foundation for the synthesis, characterization, and initial biological evaluation of this and similar compounds.
References
- 1. Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02788K [pubs.rsc.org]
- 2. Structural diversity and bioactivities of natural benzophenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Spectroscopic and Synthetic Profile of 4-Bromo-4'-chloro-3'-fluorobenzophenone
For the Attention Of: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a detailed technical overview of 4-Bromo-4'-chloro-3'-fluorobenzophenone (CAS 951890-62-3). Due to the absence of publicly available experimental spectroscopic data for this specific compound, this guide presents a proposed synthetic route via Friedel-Crafts acylation and predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The information herein is intended to serve as a foundational resource for researchers interested in the synthesis and characterization of this and related halogenated benzophenone derivatives.
Compound Identification
| Parameter | Value | Reference |
| IUPAC Name | (4-bromophenyl)(4-chloro-3-fluorophenyl)methanone | [1] |
| CAS Number | 951890-62-3 | [1] |
| Molecular Formula | C₁₃H₇BrClFO | [1][2] |
| Molecular Weight | 313.55 g/mol | [1][2] |
| Chemical Structure |
Proposed Synthesis: Friedel-Crafts Acylation
The synthesis of this compound can be achieved via a Friedel-Crafts acylation reaction. This well-established method for forming C-C bonds to an aromatic ring is suitable for the preparation of diaryl ketones.[3][4][5] The proposed reaction involves the acylation of 1-chloro-2-fluorobenzene with 4-bromobenzoyl chloride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃).
Reaction Scheme:
(4-bromobenzoyl chloride) + (1-chloro-2-fluorobenzene) --(AlCl₃)--> (this compound)
This protocol is based on established procedures for the synthesis of similar benzophenone derivatives.[6]
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and an anhydrous, inert solvent such as dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath.
-
Addition of Reactants: In a separate flask, dissolve 4-bromobenzoyl chloride (1.0 equivalent) and 1-chloro-2-fluorobenzene (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension at 0 °C over a period of 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude solid product by recrystallization from a suitable solvent system (e.g., ethanol or a hexane/ethyl acetate mixture) to yield pure this compound.
Caption: Figure 1. Proposed workflow for the synthesis and analysis.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with data from analogous compounds.
Solvent: CDCl₃, Reference: TMS at 0.00 ppm
| Protons (Ring) | Predicted δ (ppm) | Multiplicity | Integration |
| H-2', H-6' (Bromo) | 7.65 - 7.75 | Doublet (d) | 2H |
| H-3', H-5' (Bromo) | 7.75 - 7.85 | Doublet (d) | 2H |
| H-2 (Chloro-Fluoro) | 7.55 - 7.65 | Doublet of doublets (dd) | 1H |
| H-5 (Chloro-Fluoro) | 7.40 - 7.50 | Triplet (t) | 1H |
| H-6 (Chloro-Fluoro) | 7.60 - 7.70 | Doublet of doublets (dd) | 1H |
Solvent: CDCl₃
| Carbon Atom | Predicted δ (ppm) | Notes |
| C=O | 194 - 197 | Diaryl ketone carbonyl.[7] |
| C-1' (Bromo Ring) | 135 - 138 | Quaternary carbon attached to C=O. |
| C-2', C-6' (Bromo Ring) | 131 - 133 | CH ortho to C=O. |
| C-3', C-5' (Bromo Ring) | 130 - 132 | CH meta to C=O. |
| C-4' (Bromo Ring) | 128 - 130 | Quaternary carbon attached to Br. |
| C-1 (Chloro-Fluoro Ring) | 138 - 141 | Quaternary carbon attached to C=O. |
| C-2 (Chloro-Fluoro Ring) | 125 - 128 | CH. |
| C-3 (Chloro-Fluoro Ring) | 158 - 162 (d, ¹JCF) | Quaternary carbon attached to F. |
| C-4 (Chloro-Fluoro Ring) | 122 - 125 (d, ²JCF) | Quaternary carbon attached to Cl. |
| C-5 (Chloro-Fluoro Ring) | 133 - 136 | CH. |
| C-6 (Chloro-Fluoro Ring) | 118 - 121 (d, ²JCF) | CH. |
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3100 - 3000 | C-H stretch | Aromatic C-H |
| 1660 - 1685 | C=O stretch | Diaryl ketone.[8] |
| 1580 - 1600 | C=C stretch | Aromatic ring |
| 1450 - 1500 | C=C stretch | Aromatic ring |
| 1200 - 1250 | C-F stretch | Aryl-F |
| 1000 - 1100 | C-Br stretch | Aryl-Br |
| 700 - 850 | C-Cl stretch | Aryl-Cl |
| m/z | Ion | Notes |
| 312 / 314 / 316 | [M]⁺ | Molecular ion peak cluster. The isotopic pattern will be characteristic of one bromine (M, M+2) and one chlorine (M, M+2) atom. |
| 233 / 235 | [M - Br]⁺ | Loss of a bromine radical. |
| 277 / 279 | [M - Cl]⁺ | Loss of a chlorine radical. |
| 183 / 185 | [C₇H₄BrO]⁺ | Fragment corresponding to the 4-bromobenzoyl cation. |
| 155 / 157 | [C₆H₄Br]⁺ | Fragment corresponding to the 4-bromophenyl cation. |
| 143 / 145 | [C₇H₄ClFO]⁺ | Fragment corresponding to the 4-chloro-3-fluorobenzoyl cation. |
| 111 / 113 | [C₆H₄Cl]⁺ | Fragment corresponding to the chlorophenyl cation. |
Signaling Pathways and Logical Relationships
As this compound is primarily a chemical intermediate for further synthesis, there is no published information on its involvement in biological signaling pathways. Its utility would lie in its potential as a building block for more complex molecules in drug discovery, leveraging the specific halogenation pattern for modulating properties like metabolic stability, binding affinity, or lipophilicity.
Caption: Figure 2. Logical workflow for compound utilization.
Disclaimer: The experimental protocol and spectroscopic data presented in this document are proposed and predicted, respectively. They are intended for informational and planning purposes only. Experimental verification is required to confirm these details. Researchers should consult relevant safety data sheets (SDS) for all chemicals used and perform thorough risk assessments before undertaking any experimental work.
References
- 1. 4-Bromobenzyl chloride(589-17-3) 1H NMR spectrum [chemicalbook.com]
- 2. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 4-Bromobenzoyl chloride | C7H4BrClO | CID 68515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Cshifts [sites.science.oregonstate.edu]
- 8. orgchemboulder.com [orgchemboulder.com]
Physical and chemical properties of 4-Bromo-4'-chloro-3'-fluorobenzophenone
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The information provided in this document for 4-Bromo-4'-chloro-3'-fluorobenzophenone is largely based on predicted data and information extrapolated from closely related compounds due to the limited availability of experimentally verified data for this specific molecule. This guide should be used for informational purposes and as a starting point for further research.
Introduction
This compound is a halogenated aromatic ketone. The benzophenone scaffold is a common structural motif in medicinal chemistry and materials science. The presence of multiple halogen substituents (bromine, chlorine, and fluorine) on the phenyl rings is expected to significantly influence the molecule's physicochemical properties and biological activity. Halogenation can modulate lipophilicity, metabolic stability, and receptor binding affinity. This guide provides a summary of the known and predicted properties of this compound, a hypothetical synthesis protocol, and an exploration of its potential biological relevance.
Chemical and Physical Properties
Due to the absence of experimentally determined data, the following tables summarize the identifiers and computed physicochemical properties of this compound.[1]
Table 1: Compound Identifiers
| Identifier | Value |
| IUPAC Name | (4-bromophenyl)-(4-chloro-3-fluorophenyl)methanone[1] |
| CAS Number | 951890-62-3[1] |
| Molecular Formula | C₁₃H₇BrClFO[1] |
| Molecular Weight | 313.55 g/mol [1] |
| Canonical SMILES | C1=CC(=CC=C1C(=O)C2=CC(=C(C=C2)Cl)F)Br[1] |
| InChI Key | ZAAQNICBNUSUCK-UHFFFAOYSA-N[1] |
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Source |
| XLogP3 | 4.7 | PubChem[1] |
| Complexity | 279 | PubChem[1] |
| Formal Charge | 0 | PubChem[1] |
| Hydrogen Bond Donors | 0 | PubChem |
| Hydrogen Bond Acceptors | 1 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
Hypothetical Experimental Protocols
While a specific, validated synthesis protocol for this compound is not available in the reviewed literature, a plausible route would be through a Friedel-Crafts acylation reaction. This common method for preparing benzophenones involves the reaction of an acyl chloride with an aromatic compound in the presence of a Lewis acid catalyst.
Hypothetical Synthesis via Friedel-Crafts Acylation
This protocol is adapted from the synthesis of structurally similar benzophenones.
Reaction Scheme:
Figure 1: Hypothetical synthesis of this compound.
Materials:
-
4-Bromobenzoyl chloride
-
1-Chloro-2-fluorobenzene
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), dilute aqueous solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol or other suitable solvent for recrystallization
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride in anhydrous dichloromethane.
-
Addition of Acyl Chloride: Dissolve 4-bromobenzoyl chloride in anhydrous dichloromethane and add it to the dropping funnel. Add the solution dropwise to the stirred suspension of aluminum chloride at 0 °C (ice bath).
-
Addition of Aromatic Substrate: After the addition of the acyl chloride, add 1-chloro-2-fluorobenzene dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and dilute hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with dilute hydrochloric acid, water, saturated aqueous sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the final product, this compound.
Characterization: The purified product should be characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity. The melting point of the purified solid should also be determined.
Predicted Spectral Data
While experimental spectra are not available, general characteristics can be predicted based on the structure.
Table 3: Predicted Spectral Characteristics
| Technique | Predicted Characteristics |
| ¹H NMR | Aromatic protons would appear as multiplets in the downfield region (likely between 7.0 and 8.0 ppm). The substitution pattern would lead to complex splitting patterns. |
| ¹³C NMR | Aromatic carbons would show signals in the range of 120-140 ppm. The carbonyl carbon would appear significantly downfield (typically >190 ppm). Carbon atoms attached to fluorine would show coupling (¹JCF, ²JCF, etc.). |
| ¹⁹F NMR | A single resonance is expected for the fluorine atom, with its chemical shift influenced by the adjacent chloro and carbonyl groups. |
| IR Spectroscopy | A strong absorption band characteristic of the C=O stretch of an aromatic ketone is expected around 1650-1670 cm⁻¹. C-H stretching of the aromatic rings would appear around 3000-3100 cm⁻¹. C-Br, C-Cl, and C-F stretching vibrations would be observed in the fingerprint region. |
| Mass Spectrometry | The molecular ion peak would be observed at m/z corresponding to the molecular weight (313.55). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in approximately 3:1 ratio) would result in a characteristic cluster of peaks for the molecular ion and fragments containing these halogens. |
Potential Biological Activity and Signaling Pathways
There is no direct experimental evidence for the biological activity of this compound. However, studies on other halogenated benzophenones suggest potential endocrine-disrupting activities, particularly as antagonists of the androgen receptor.[2][3]
Chlorinated byproducts of benzophenone-1 have been shown to exhibit antiandrogenic activity.[2][3] This activity is hypothesized to be due to the binding of the benzophenone derivative to the ligand-binding domain of the androgen receptor, which in turn inhibits the binding of natural androgens and subsequent downstream signaling.
Hypothetical Signaling Pathway: Androgen Receptor Antagonism
The following diagram illustrates a simplified, hypothetical mechanism of androgen receptor antagonism by a halogenated benzophenone.
Figure 2: Hypothetical androgen receptor antagonism by this compound.
This proposed mechanism suggests that this compound could act as a competitive inhibitor of the androgen receptor, thereby disrupting normal androgen signaling pathways. This is a hypothesis based on related compounds and requires experimental validation.
Safety and Handling
No specific Material Safety Data Sheet (MSDS) is available for this compound. However, based on data for structurally similar compounds, the following precautions should be taken:
-
General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
First Aid:
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances.
Conclusion
This compound is a compound with limited available experimental data. Based on its structure and data from related compounds, it is predicted to be a solid with low water solubility. A plausible synthetic route is via Friedel-Crafts acylation. While its biological activity is unknown, related halogenated benzophenones have shown potential as androgen receptor antagonists, suggesting a possible area for future investigation. Researchers and drug development professionals should treat this compound with appropriate caution, following standard laboratory safety procedures for handling new chemical entities. Further experimental work is required to fully characterize its physical, chemical, and biological properties.
References
- 1. This compound | C13H7BrClFO | CID 24723094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Enhanced Disrupting Effect of Benzophenone-1 Chlorination Byproducts to the Androgen Receptor: Cell-Based Assays and Gaussian Accelerated Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
An In-depth Technical Guide on 4-Bromo-4'-chloro-3'-fluorobenzophenone
This technical guide provides a comprehensive overview of 4-Bromo-4'-chloro-3'-fluorobenzophenone, a halogenated aromatic ketone of interest to researchers, scientists, and professionals in drug development. The document details its chemical properties, a probable synthetic route, and its potential applications as a chemical intermediate.
Chemical and Physical Properties
This compound, with the IUPAC name (4-bromophenyl)-(4-chloro-3-fluorophenyl)methanone, is a multifaceted compound with potential applications in organic synthesis and medicinal chemistry.[1] Its structural complexity and the presence of multiple halogen substituents make it a valuable building block for more complex molecules. A summary of its key quantitative data is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₇BrClFO | PubChem[1] |
| Molecular Weight | 313.55 g/mol | PubChem[1] |
| Exact Mass | 311.93528 Da | PubChem[1] |
| XLogP3 | 4.7 | PubChem[1] |
| Complexity | 279 | PubChem[1] |
| Monoisotopic Mass | 311.93528 Da | PubChem[1] |
| Polar Surface Area | 17.1 Ų | PubChem[1] |
| Purity | Typically >97% | Commercial Suppliers[2] |
Synthesis and Experimental Protocols
The primary method for the synthesis of this compound, like other diaryl ketones, is through the Friedel-Crafts acylation reaction. This electrophilic aromatic substitution involves the reaction of an acyl chloride with an aromatic compound in the presence of a Lewis acid catalyst.
Proposed Synthesis: Friedel-Crafts Acylation
The synthesis of this compound can be achieved by the acylation of 1-chloro-2-fluorobenzene with 4-bromobenzoyl chloride using a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Reaction:
4-bromobenzoyl chloride + 1-chloro-2-fluorobenzene --(AlCl₃)--> (4-bromophenyl)-(4-chloro-3-fluorophenyl)methanone + HCl
Experimental Protocol:
-
Materials:
-
4-bromobenzoyl chloride
-
1-chloro-2-fluorobenzene
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (dilute)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Ethanol (for recrystallization)
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add 4-bromobenzoyl chloride (1.0 eq) to the stirred suspension.
-
Add 1-chloro-2-fluorobenzene (1.2 eq) dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol to yield this compound as a solid.
-
Characterization
The synthesized compound would be characterized using standard analytical techniques to confirm its structure and purity. This typically includes:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra would confirm the chemical structure by showing the expected signals and splitting patterns for the aromatic protons and carbons.
-
Infrared (IR) Spectroscopy: An IR spectrum would show a characteristic strong absorption band for the carbonyl (C=O) group, typically in the range of 1650-1670 cm⁻¹.
-
Mass Spectrometry (MS): Mass spectrometry would determine the molecular weight of the compound, and the isotopic pattern would confirm the presence of bromine and chlorine atoms.
Applications in Research and Drug Development
Halogenated benzophenones are important intermediates in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of bromine, chlorine, and fluorine atoms in this compound provides multiple reactive sites for further chemical modifications through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), nucleophilic aromatic substitution, and other transformations. This makes it a versatile building block for the synthesis of more complex molecular architectures.
While no specific biological activities have been reported for this compound itself, the benzophenone scaffold is present in various biologically active molecules. Therefore, this compound could serve as a key starting material in medicinal chemistry programs aimed at discovering new therapeutic agents.
Visualizations
Synthetic Pathway
The following diagram illustrates the proposed Friedel-Crafts acylation reaction for the synthesis of this compound.
Caption: Friedel-Crafts acylation synthesis of the target compound.
Role as a Synthetic Intermediate
This diagram shows the logical relationship of this compound as a versatile building block in the synthesis of more complex molecules for potential drug discovery.
Caption: Role as a key intermediate in multi-step synthesis.
References
An In-depth Technical Guide on the Potential Core Mechanisms of Action for 4-Bromo-4'-chloro-3'-fluorobenzophenone
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a theoretical exploration of the potential mechanisms of action for 4-Bromo-4'-chloro-3'-fluorobenzophenone based on the known biological activities of the benzophenone scaffold and related halogenated compounds. As of the time of writing, specific mechanistic data for this compound is not available in the public domain. The experimental protocols provided are intended as a guide for investigation.
Introduction
The benzophenone scaffold is a prevalent motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] Benzophenones are also known for their photosensitizing properties and their potential to interact with biological systems as endocrine disruptors.[2] The specific compound, this compound, is a halogenated derivative whose biological activity has not been extensively characterized. This guide will explore the potential mechanisms of action for this compound based on its structural features and the known pharmacology of the benzophenone class. We will propose several hypothetical mechanisms and provide detailed experimental protocols to facilitate further investigation.
Physicochemical Properties
A summary of the computed physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its potential absorption, distribution, metabolism, and excretion (ADME) profile and for designing relevant biological assays.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (4-bromophenyl)-(4-chloro-3-fluorophenyl)methanone | [2] |
| Molecular Formula | C₁₃H₇BrClFO | [2] |
| Molecular Weight | 313.55 g/mol | [2] |
| XLogP3 | 4.7 | [2] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 1 | [2] |
| Rotatable Bond Count | 2 | [2] |
| Exact Mass | 311.93528 Da | [2] |
| Complexity | 279 | [2] |
Potential Mechanisms of Action (Hypothetical)
Based on the known biological activities of the benzophenone scaffold and the influence of halogen substituents, we propose three potential mechanisms of action for this compound.
Endocrine Disruption via Nuclear Receptor Modulation
Many benzophenone derivatives have been identified as endocrine-disrupting chemicals (EDCs) that can interfere with hormonal signaling pathways.[3][4] Some chlorinated benzophenones have been shown to exhibit antiandrogenic activity.[5][6] The halogenated phenyl rings of this compound may allow it to bind to the ligand-binding domain of nuclear receptors, such as the androgen receptor (AR) or the estrogen receptor (ER), acting as an antagonist or agonist.
Figure 1. Hypothetical signaling pathway for endocrine disruption by this compound via nuclear receptor modulation.
Enzyme Inhibition
The benzophenone scaffold is present in various enzyme inhibitors.[7] Depending on the substitution pattern, benzophenone derivatives have been shown to inhibit enzymes such as kinases, phospholipase A(2), and cholinesterases.[8][9] The electron-withdrawing nature of the halogen atoms in this compound could facilitate interactions with active sites of various enzymes, potentially leading to their inhibition.
Figure 2. Logical relationship of a potential enzyme inhibition mechanism for this compound.
Photosensitization and Oxidative Stress
Benzophenones are well-known photosensitizers used in photochemistry.[10] Upon absorption of UV radiation, they can undergo intersystem crossing to a triplet state. This excited state can then transfer energy to molecular oxygen, generating reactive oxygen species (ROS) such as singlet oxygen. These ROS can subsequently damage cellular components, including DNA, lipids, and proteins. The presence of heavy atoms like bromine can enhance the rate of intersystem crossing, potentially increasing the photosensitizing capacity of the molecule.
Figure 3. Proposed photosensitization pathway for this compound leading to ROS generation.
Proposed Experimental Protocols
To investigate the hypothetical mechanisms of action, the following experimental protocols are proposed.
Nuclear Receptor Competitive Binding Assay
This assay will determine the ability of this compound to compete with a radiolabeled ligand for binding to the androgen receptor.[1]
-
Materials:
-
Rat ventral prostate cytosol (source of AR)
-
[³H]-R1881 (radiolabeled androgen)
-
This compound (test compound)
-
Unlabeled Dihydrotestosterone (DHT) (positive control)
-
TEDG buffer (Tris-HCl, EDTA, DTT, Glycerol)
-
Hydroxyapatite (HAP) slurry
-
Scintillation cocktail and counter
-
-
Procedure:
-
Prepare serial dilutions of the test compound and DHT in an appropriate solvent.
-
In microcentrifuge tubes, add a fixed concentration of [³H]-R1881 and varying concentrations of the test compound or DHT.
-
Add the rat prostate cytosol preparation to each tube.
-
Incubate the tubes overnight at 4°C to allow for competitive binding.
-
Add HAP slurry to each tube to bind the receptor-ligand complexes.
-
Wash the HAP pellets to remove unbound radioligand.
-
Add scintillation cocktail to the pellets and measure radioactivity using a scintillation counter.
-
Calculate the concentration of the test compound that inhibits 50% of [³H]-R1881 binding (IC₅₀).
-
In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of the compound against a selected kinase.[11][12][13]
Figure 4. General experimental workflow for an in vitro kinase inhibition assay.
-
Materials:
-
Purified kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer
-
This compound
-
Known kinase inhibitor (positive control)
-
Detection reagent (e.g., ADP-Glo™, Luminescence-based)
-
384-well microplates
-
-
Procedure:
-
Add kinase and test compound (at various concentrations) to the wells of a microplate.
-
Incubate for a defined period to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding a mixture of ATP and the specific substrate.
-
Incubate at 30°C for a specified time to allow for substrate phosphorylation.
-
Stop the reaction and add the detection reagent to quantify the amount of ADP produced (which is proportional to kinase activity).
-
Measure the signal using a plate reader.
-
Calculate the IC₅₀ value for the test compound.
-
Comet Assay (Single Cell Gel Electrophoresis) for DNA Damage
This assay will assess the potential of this compound to induce DNA strand breaks, particularly after UV exposure.[14][15]
-
Materials:
-
Human cell line (e.g., HaCaT keratinocytes)
-
This compound
-
UVA light source
-
Low melting point agarose
-
Lysis buffer
-
Alkaline electrophoresis buffer
-
DNA stain (e.g., SYBR Gold)
-
Fluorescence microscope with appropriate software
-
-
Procedure:
-
Treat cells with varying concentrations of the test compound for a specified duration.
-
For photosensitization studies, expose the treated cells to a non-toxic dose of UVA light.
-
Embed the cells in low melting point agarose on a microscope slide.
-
Lyse the cells to remove membranes and proteins, leaving the DNA as nucleoids.
-
Place the slides in an electrophoresis tank with alkaline buffer to unwind the DNA.
-
Apply an electric field to allow broken DNA fragments to migrate from the nucleoid, forming a "comet tail".
-
Stain the DNA and visualize the comets using a fluorescence microscope.
-
Quantify the extent of DNA damage by measuring the percentage of DNA in the comet tail.
-
Data Presentation
The following tables are templates for presenting the quantitative data obtained from the proposed experiments.
Table 2: Hypothetical Results from Androgen Receptor Competitive Binding Assay
| Compound | IC₅₀ (nM) | Relative Binding Affinity (%) |
| DHT (Positive Control) | 1.5 | 100 |
| This compound | [Experimental Value] | [Calculated Value] |
Table 3: Hypothetical Results from In Vitro Kinase Inhibition Assay
| Kinase Target | Compound | IC₅₀ (µM) |
| Kinase X | Staurosporine (Positive Control) | 0.01 |
| Kinase X | This compound | [Experimental Value] |
| Kinase Y | Staurosporine (Positive Control) | 0.02 |
| Kinase Y | This compound | [Experimental Value] |
Table 4: Hypothetical Results from Comet Assay for DNA Damage
| Treatment Condition | Concentration (µM) | % Tail DNA (Mean ± SD) |
| Vehicle Control (-UVA) | - | [Experimental Value] |
| Vehicle Control (+UVA) | - | [Experimental Value] |
| Compound X (-UVA) | 1 | [Experimental Value] |
| Compound X (+UVA) | 1 | [Experimental Value] |
| Compound X (-UVA) | 10 | [Experimental Value] |
| Compound X (+UVA) | 10 | [Experimental Value] |
Conclusion
While the specific mechanism of action of this compound remains to be elucidated, its chemical structure suggests several plausible biological activities. Based on the extensive literature on benzophenone derivatives, this compound warrants investigation as a potential endocrine disruptor, enzyme inhibitor, and photosensitizer. The experimental protocols detailed in this guide provide a clear path for researchers to systematically evaluate these potential mechanisms. The resulting data will be critical in understanding the pharmacological and toxicological profile of this halogenated benzophenone and will inform its potential applications or risks in drug development and chemical safety.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. This compound | C13H7BrClFO | CID 24723094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. EU’s decade-long evaluation confirms endocrine disruption risk from UV filter [personalcareinsights.com]
- 4. researchgate.net [researchgate.net]
- 5. Enhanced Disrupting Effect of Benzophenone-1 Chlorination Byproducts to the Androgen Receptor: Cell-Based Assays and Gaussian Accelerated Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of benzophenone oxime analogues as inhibitor of secretory phospholipase A(2) with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzophenone Derivatives with Histamine H3 Receptor Affinity and Cholinesterase Inhibitory Potency as Multitarget-Directed Ligands for Possible Therapy of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Photosensitizing Properties of Compounds Related to Benzophenone | HTML | Acta Dermato-Venereologica [medicaljournals.se]
- 11. reactionbiology.com [reactionbiology.com]
- 12. researchgate.net [researchgate.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 15. creative-diagnostics.com [creative-diagnostics.com]
An In-depth Technical Guide to the Solubility of 4-Bromo-4'-chloro-3'-fluorobenzophenone in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Bromo-4'-chloro-3'-fluorobenzophenone, a halogenated benzophenone derivative of interest in pharmaceutical and materials science research. Due to the limited availability of specific experimental solubility data for this compound in publicly accessible literature, this guide focuses on the foundational principles of solubility, detailed experimental protocols for its determination, and reference data from the parent compound, benzophenone. This information is intended to empower researchers to systematically determine the solubility of this compound in various organic solvents.
Introduction to Solubility
The solubility of a compound is a critical physicochemical property that influences its behavior in various applications, from drug delivery and formulation to reaction kinetics and purification processes. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. The principle of "like dissolves like" is a fundamental concept in predicting solubility, where polar solutes tend to dissolve in polar solvents and non-polar solutes in non-polar solvents. Factors such as temperature, pressure, and the molecular structure of both the solute and the solvent play significant roles in determining solubility.
For a crystalline solid like this compound, the dissolution process involves the overcoming of the crystal lattice energy by the solvation energy. The presence of multiple halogen substituents (bromo, chloro, and fluoro) on the benzophenone backbone will influence its polarity, hydrogen bonding capacity, and overall molecular interactions, thereby affecting its solubility profile in different organic solvents.
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data for this compound in various organic solvents could not be located. However, for reference and comparative purposes, the experimentally determined solubility of the parent compound, benzophenone, is presented below. These data were obtained using a gravimetric method at various temperatures.
Table 1: Solubility of Benzophenone in Various Organic Solvents
| Solvent | Temperature (K) | Molar Fraction (x10^2) |
| Methanol | 278.15 | 3.85 |
| 283.15 | 4.62 | |
| 288.15 | 5.54 | |
| 293.15 | 6.65 | |
| 298.15 | 8.00 | |
| 303.15 | 9.61 | |
| 308.15 | 11.55 | |
| 313.15 | 13.88 | |
| 318.15 | 16.68 | |
| Ethanol | 278.15 | 3.25 |
| 283.15 | 3.90 | |
| 288.15 | 4.68 | |
| 293.15 | 5.62 | |
| 298.15 | 6.75 | |
| 303.15 | 8.11 | |
| 308.15 | 9.74 | |
| 313.15 | 11.70 | |
| 318.15 | 14.06 | |
| Acetone | 278.15 | 10.23 |
| 283.15 | 12.28 | |
| 288.15 | 14.75 | |
| 293.15 | 17.72 | |
| 298.15 | 21.29 | |
| 303.15 | 25.58 | |
| 308.15 | 30.73 | |
| 313.15 | 36.92 | |
| 318.15 | 44.36 | |
| Ethyl Acetate | 278.15 | 6.98 |
| 283.15 | 8.38 | |
| 288.15 | 10.07 | |
| 293.15 | 12.09 | |
| 298.15 | 14.53 | |
| 303.15 | 17.46 | |
| 308.15 | 20.98 | |
| 313.15 | 25.21 | |
| 318.15 | 30.29 | |
| Acetonitrile | 278.15 | 4.55 |
| 283.15 | 5.46 | |
| 288.15 | 6.56 | |
| 293.15 | 7.88 | |
| 298.15 | 9.47 | |
| 303.15 | 11.38 | |
| 308.15 | 13.67 | |
| 313.15 | 16.43 | |
| 318.15 | 19.74 |
Data extracted from Na, B., Xiong, G., Xu, L., & Jin, T. (2018). Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents. Journal of Chemical & Engineering Data, 63(5), 1833–1840.[1][2]
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid in a liquid.[3] The following protocol provides a detailed methodology that can be adapted for determining the solubility of this compound.
3.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Thermostatic shaker bath or incubator
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrumentation for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer, or NMR spectrometer)
3.2. Procedure
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.
-
Accurately add a known volume or mass of the desired organic solvent to each vial.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker bath set to the desired temperature.
-
Agitate the vials for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, allow the vials to stand undisturbed in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe.
-
Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.
-
-
Analysis:
-
Determine the concentration of this compound in the filtrate using a validated analytical method.
-
Gravimetric Analysis: Evaporate the solvent from the volumetric flask and weigh the remaining solid.
-
Spectroscopic Analysis (UV-Vis): Dilute the filtrate to a concentration that falls within the linear range of a previously established calibration curve.
-
Chromatographic Analysis (HPLC): Inject a known volume of the diluted or undiluted filtrate into an HPLC system and quantify the concentration based on a calibration curve.
-
NMR Analysis: Use a suitable internal standard to determine the concentration of the solute in the filtrate.
-
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as g/L, mg/mL, mol/L, or mole fraction.
-
Repeat the experiment at least in triplicate to ensure the reproducibility of the results.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.
Figure 1: Workflow for solubility determination.
Disclaimer: The information provided in this guide is intended for research and development purposes. It is based on established scientific principles and available literature. Researchers should always adhere to appropriate laboratory safety protocols when handling chemicals.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Derivatives from 4-Bromo-4'-chloro-3'-fluorobenzophenone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of biaryl and N-aryl derivatives from the versatile starting material, 4-Bromo-4'-chloro-3'-fluorobenzophenone. The methodologies described herein utilize robust and widely applicable palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions offer a powerful platform for the generation of diverse compound libraries crucial for drug discovery and development programs.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. Its distinct substitution pattern, featuring a reactive bromine atom for cross-coupling, a chloro and a fluoro group, allows for the strategic introduction of various functionalities to generate novel molecular architectures. The derivatives synthesized from this starting material have potential applications as active pharmaceutical ingredients, particularly in areas such as anti-inflammatory and antifungal drug development.
Data Presentation: Synthesis of Derivatives
The following table summarizes the quantitative data for the synthesis of representative biaryl and N-aryl derivatives from this compound.
| Derivative Name | Starting Material | Reagent | Reaction Type | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| (4'-Chloro-3'-fluoro-[1,1'-biphenyl]-4-yl)(phenyl)methanone | This compound | Phenylboronic acid | Suzuki-Miyaura | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 80 | 18-22 | Good |
| (4'-Chloro-3'-fluorobiphenyl-4-yl)(p-tolyl)methanone | This compound | p-Tolylboronic acid | Suzuki-Miyaura | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 80 | 18-22 | Good |
| (4-(Phenylamino)phenyl)(4-chloro-3-fluorophenyl)methanone | This compound | Aniline | Buchwald-Hartwig | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 12 | Moderate |
| (4-(Morpholino)phenyl)(4-chloro-3-fluorophenyl)methanone | This compound | Morpholine | Buchwald-Hartwig | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 12 | Moderate |
Note: "Good" and "Moderate" yields are qualitative descriptors based on typical outcomes for these reaction types. Specific percentage yields can vary based on reaction scale and purification methods.
Experimental Protocols
Protocol 1: Synthesis of (4'-Chloro-3'-fluoro-[1,1'-biphenyl]-4-yl)(phenyl)methanone via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Distilled water
-
Nitrogen or Argon gas (inert atmosphere)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle/oil bath
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.
-
Add anhydrous 1,4-dioxane and a minimal amount of distilled water (e.g., 10:1 dioxane:water) to the reaction mixture.
-
Stir the mixture at room temperature for 10 minutes to ensure homogeneity.
-
Heat the reaction mixture to 80 °C and maintain for 18-22 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with brine.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired biaryl derivative.
Protocol 2: Synthesis of (4-(Phenylamino)phenyl)(4-chloro-3-fluorophenyl)methanone via Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination.
Materials:
-
This compound
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Toluene (anhydrous)
-
Nitrogen or Argon gas (inert atmosphere)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle/oil bath
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq) to a Schlenk flask.
-
Add anhydrous toluene and stir for 10 minutes to form the catalyst complex.
-
Add this compound (1.0 eq), aniline (1.2 eq), and cesium carbonate (1.5 eq) to the flask.
-
Seal the flask and heat the reaction mixture to 110 °C for 12 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system to yield the desired N-aryl derivative.
Mandatory Visualizations
The following diagrams illustrate the synthetic pathways and experimental workflows.
Caption: Synthetic pathway for biaryl derivatives via Suzuki-Miyaura coupling.
Caption: Synthetic pathway for N-aryl derivatives via Buchwald-Hartwig amination.
Caption: General workflow for synthesis and purification of derivatives.
Application Notes and Protocols: 4-Bromo-4'-chloro-3'-fluorobenzophenone in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-4'-chloro-3'-fluorobenzophenone is a versatile tri-substituted benzophenone derivative that serves as a crucial building block in modern organic synthesis. Its unique arrangement of halogen atoms provides multiple reactive sites, allowing for selective functionalization and the construction of complex molecular architectures. The presence of bromine, chlorine, and fluorine atoms imparts distinct electronic properties and offers orthogonal reactivity, making it a valuable synthon in the development of novel pharmaceuticals and functional materials.
The fluorinated phenyl ring is a common motif in medicinal chemistry, often enhancing metabolic stability, binding affinity, and bioavailability of drug candidates. The bromo-substituted phenyl ring provides a handle for various cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This combination of features makes this compound a key intermediate in the synthesis of biologically active compounds, including potential inhibitors of the sodium-glucose cotransporter 2 (SGLT2).
Key Applications
The primary utility of this compound lies in its application as a scaffold in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is significantly more reactive towards oxidative addition to palladium(0) catalysts compared to the carbon-chlorine bond, allowing for selective functionalization at the 4-position of the benzoyl group. This selective reactivity is fundamental to its use in building complex molecules.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a powerful method for the formation of carbon-carbon bonds. This compound readily participates in this reaction with various boronic acids or their esters to introduce new aryl or alkyl substituents. This reaction is instrumental in the synthesis of biaryl ketones, which are precursors to a wide range of biologically active molecules.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, a critical transformation in the synthesis of many pharmaceuticals. The bromo-substituent of this compound can be selectively coupled with a variety of primary and secondary amines, providing access to a diverse array of N-aryl benzophenone derivatives.
Application in the Synthesis of SGLT2 Inhibitors
Recent advancements in the treatment of type 2 diabetes have focused on the development of SGLT2 inhibitors. These drugs prevent the reabsorption of glucose in the kidneys, leading to its excretion in the urine. The core structure of many SGLT2 inhibitors features a C-aryl glucoside moiety attached to a diarylmethane scaffold. This compound can serve as a key precursor to this diarylmethane core. The synthesis typically involves a Suzuki-Miyaura coupling to introduce a second aryl group, followed by reduction of the ketone to a methylene bridge. The resulting diaryl-methane can then be coupled with a glucose derivative to afford the final SGLT2 inhibitor.
Below is a diagram illustrating a plausible synthetic pathway towards SGLT2 inhibitors utilizing this compound.
Experimental Protocols
The following protocols are representative examples of how this compound can be utilized in key organic transformations. Researchers should optimize these conditions for their specific substrates and desired outcomes.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol outlines a typical procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Table 1: Reagents and Conditions for Suzuki-Miyaura Coupling
| Parameter | Value |
| Substrates | This compound (1.0 equiv), Arylboronic acid (1.2 equiv) |
| Catalyst | Pd(PPh₃)₄ (0.05 equiv) |
| Base | K₂CO₃ (2.0 equiv) |
| Solvent | Toluene/Ethanol/Water (4:1:1) |
| Temperature | 80-100 °C |
| Reaction Time | 4-12 h |
| Typical Yield | 70-95% |
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and Pd(PPh₃)₄ (0.05 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the solvent mixture (Toluene/Ethanol/Water, 5 mL).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired biaryl ketone.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a primary or secondary amine.
Table 2: Reagents and Conditions for Buchwald-Hartwig Amination
| Parameter | Value |
| Substrates | This compound (1.0 equiv), Amine (1.2 equiv) |
| Catalyst | Pd₂(dba)₃ (0.02 equiv) |
| Ligand | Xantphos (0.04 equiv) |
| Base | Cs₂CO₃ (1.5 equiv) |
| Solvent | Dioxane or Toluene |
| Temperature | 100-120 °C |
| Reaction Time | 12-24 h |
| Typical Yield | 60-90% |
Procedure:
-
In a glovebox, charge a dry Schlenk tube with this compound (1.0 mmol), cesium carbonate (1.5 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.04 mmol).
-
Add the amine (1.2 mmol) and anhydrous dioxane or toluene (5 mL).
-
Seal the Schlenk tube and heat the reaction mixture to 100-120 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the desired N-aryl benzophenone derivative.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for a cross-coupling reaction using this compound.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its distinct reactivity allows for the selective construction of complex molecules, particularly in the field of medicinal chemistry. The protocols and information provided herein serve as a guide for researchers to harness the synthetic potential of this compound in their drug discovery and development endeavors. As with any chemical process, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.
Application Notes and Protocols: Suzuki Coupling Reactions Involving 4-Bromo-4'-chloro-3'-fluorobenzophenone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling reaction utilizing 4-Bromo-4'-chloro-3'-fluorobenzophenone as a key building block. This versatile reaction enables the formation of carbon-carbon bonds, leading to the synthesis of complex biaryl ketone derivatives, which are pivotal intermediates in the development of novel pharmaceutical agents and functional materials.
Introduction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, prized for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide array of boronic acids and their derivatives.[1][2][3] The reaction typically involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide.[2]
This compound is a valuable substrate for Suzuki coupling due to the presence of a reactive bromo-substituent, which can be selectively coupled while potentially leaving the less reactive chloro-substituent intact for subsequent transformations. The resulting tetra-substituted benzophenone core is a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active molecules.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organoboron reagent (e.g., a phenylboronic acid) transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired biaryl product and regenerating the Pd(0) catalyst.
Generalized Experimental Protocol
While a specific protocol for this compound is not extensively documented, the following generalized procedure, adapted from established methods for similar bromobenzophenones and other aryl bromides, serves as an excellent starting point for reaction optimization.[1][4][5][6]
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Palladium(II) acetate [Pd(OAc)₂] with a phosphine ligand)
-
Base (e.g., Potassium carbonate (K₂CO₃), Sodium carbonate (Na₂CO₃), Potassium phosphate (K₃PO₄))
-
Solvent (e.g., Toluene, 1,4-Dioxane, Dimethylformamide (DMF), Acetonitrile (MeCN), water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask, add this compound (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), and the base (2.0-3.0 mmol).
-
Add the palladium catalyst (0.01-0.05 mmol) and, if necessary, the phosphine ligand.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired biaryl ketone.
Data Presentation: Reaction Parameter Optimization
The following tables summarize typical starting conditions and variables to consider when optimizing the Suzuki coupling of this compound. The expected yield will vary depending on the specific boronic acid partner and the optimized reaction conditions.
Table 1: Catalyst and Ligand Selection
| Catalyst | Ligand | Typical Loading (mol%) | Notes |
| Pd(PPh₃)₄ | - | 1-5 | A common and effective pre-catalyst. |
| Pd(OAc)₂ | PPh₃ | 1-5 (Pd), 2-10 (Ligand) | Generates the active Pd(0) species in situ. |
| PdCl₂(dppf) | - | 1-3 | Often effective for challenging substrates. |
| Buchwald Ligands | - | 1-3 (Pd), 1.2-3.6 (Ligand) | A broad range of phosphine ligands for optimizing reactivity. |
Table 2: Base and Solvent Effects
| Base | Solvent System | Temperature (°C) | General Applicability |
| K₂CO₃ | Toluene/Water | 80-110 | A robust and widely used system. |
| Na₂CO₃ | Dioxane/Water | 80-100 | Another common and effective combination. |
| K₃PO₄ | DMF or MeCN | 80-100 | A stronger base, sometimes required for less reactive boronic acids. |
| Cs₂CO₃ | Dioxane | 80-100 | An effective but more expensive option. |
Mandatory Visualizations
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Experimental Workflow
Caption: A typical experimental workflow for a Suzuki coupling reaction.
Important Considerations and Troubleshooting
-
Reactivity of Halides: The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This chemoselectivity allows for the targeted functionalization of the brominated aromatic ring.
-
Boronic Acid Quality: The purity and stability of the boronic acid are crucial for high yields. It is advisable to use freshly opened or properly stored boronic acids.
-
Degassing: Thoroughly degassing the solvents and maintaining an inert atmosphere is critical to prevent the oxidation and deactivation of the palladium catalyst.
-
Ligand Choice: For less reactive arylboronic acids or in cases of low yield, screening different phosphine ligands (e.g., Buchwald ligands) can significantly improve the reaction outcome.
-
Side Reactions: Homocoupling of the boronic acid can be a competing side reaction. This can often be minimized by carefully controlling the reaction temperature and stoichiometry.
Conclusion
The Suzuki-Miyaura cross-coupling reaction of this compound provides a powerful and versatile method for the synthesis of complex biaryl ketones. By carefully selecting the catalyst, base, and solvent system, researchers can efficiently generate a diverse library of compounds for applications in drug discovery and materials science. The provided protocols and data serve as a comprehensive guide for the successful implementation and optimization of this important transformation.
References
Application Notes and Protocols for Halogenated Benzophenones in Photochemistry
Disclaimer: Due to a lack of specific published photochemical applications for 4-Bromo-4'-chloro-3'-fluorobenzophenone, this document provides a generalized overview and protocols based on the known applications of structurally similar halogenated benzophenones. The principles and methodologies described herein are intended to serve as a starting point for researchers interested in exploring the photochemical potential of this compound.
Introduction
Benzophenone and its derivatives are a well-studied class of aromatic ketones known for their rich photochemistry. Upon absorption of UV radiation, they can be excited to a singlet state, which then typically undergoes efficient intersystem crossing to a long-lived triplet state. This triplet state is the primary photoactive species responsible for the diverse applications of benzophenones, including as photoinitiators for polymerization, in photodynamic therapy, and as reagents in organic synthesis.
Potential Photochemical Applications
Based on the known applications of other halogenated benzophenones, this compound could potentially be utilized in the following areas:
-
Photoinitiator for Radical Polymerization: Halogenated benzophenones can act as Type II photoinitiators. Upon UV irradiation, the benzophenone triplet state abstracts a hydrogen atom from a synergistic co-initiator (e.g., an amine) to generate free radicals that can initiate polymerization.
-
Photosensitizer in Organic Synthesis: The benzophenone triplet can transfer its energy to other molecules, sensitizing their photochemical reactions. This is particularly useful for reactions that do not proceed efficiently via direct irradiation.
-
Photodynamic Therapy (PDT) Research: As a photosensitizer, it could potentially generate reactive oxygen species (ROS) upon irradiation in the presence of oxygen, which can be cytotoxic. The presence of a bromine atom can enhance the photodynamic activity.[1] However, porphyrin-based photosensitizers are more commonly studied for this application.[2]
Experimental Protocols
The following are generalized protocols that can be adapted for the investigation of the photochemical applications of this compound.
Protocol: Evaluation as a Photoinitiator for Acrylate Polymerization
Objective: To determine the efficiency of this compound as a photoinitiator for the polymerization of a model acrylate monomer.
Materials:
-
This compound
-
N-Methyldiethanolamine (MDEA) as a co-initiator
-
Trimethylolpropane triacrylate (TMPTA) as a model monomer
-
Solvent (e.g., acetonitrile or a 1:1 mixture of isopropanol and acetonitrile)
-
UV source (e.g., a mercury lamp with a 365 nm filter)
-
FTIR spectrometer with an attenuated total reflectance (ATR) accessory
-
Sample vials
Procedure:
-
Preparation of the Photopolymerizable Formulation:
-
Prepare a stock solution of the photoinitiator system. A typical formulation might consist of:
-
1% (w/w) this compound
-
2% (w/w) N-Methyldiethanolamine (MDEA)
-
97% (w/w) Trimethylolpropane triacrylate (TMPTA)
-
-
Dissolve the components in a minimal amount of solvent if necessary to ensure homogeneity, then allow the solvent to evaporate.
-
-
UV Curing:
-
Place a small drop of the formulation onto the ATR crystal of the FTIR spectrometer.
-
Position the UV lamp at a fixed distance from the sample.
-
Record an initial FTIR spectrum (t=0).
-
Start the UV irradiation and simultaneously begin recording FTIR spectra at regular intervals (e.g., every 5-10 seconds).
-
-
Monitoring Polymerization:
-
Monitor the decrease in the intensity of the acrylate double bond absorption peak (typically around 810 cm⁻¹ or 1635 cm⁻¹).
-
The conversion of the acrylate monomer can be calculated using the following formula: Conversion (%) = [ (A₀ - Aₜ) / A₀ ] * 100 where A₀ is the initial peak area and Aₜ is the peak area at time t.
-
-
Data Analysis:
-
Plot the monomer conversion as a function of irradiation time to obtain the polymerization profile.
-
The rate of polymerization can be determined from the initial slope of this curve.
-
Expected Outcome: A successful photoinitiation will result in a rapid decrease of the acrylate peak in the FTIR spectrum upon UV exposure, indicating the conversion of the monomer into a polymer.
Protocol: Study of Photoreduction and Pinacol Coupling
Objective: To investigate the photoreduction of this compound in the presence of a hydrogen donor, leading to the formation of a benzopinacol. This is a classic photochemical reaction for benzophenones.
Materials:
-
This compound
-
Isopropanol (as both solvent and hydrogen donor)
-
Glacial acetic acid (as a catalyst)
-
Acetonitrile (as a co-solvent)
-
UV photoreactor (e.g., a Rayonet reactor with 350 nm lamps)
-
Quartz reaction tubes
-
Thin Layer Chromatography (TLC) plates
-
NMR spectrometer
-
IR spectrometer
Procedure:
-
Reaction Setup:
-
Prepare solutions of this compound in a mixture of isopropanol, acetonitrile, and a catalytic amount of glacial acetic acid.[3]
-
A typical concentration might be in the range of 0.01 to 0.1 M.
-
Transfer the solutions to quartz tubes.
-
Degas the solutions by bubbling nitrogen or argon through them for 15-20 minutes to remove oxygen, which can quench the triplet state.
-
-
Irradiation:
-
Place the quartz tubes in the UV photoreactor.
-
Irradiate the samples for varying amounts of time (e.g., 30, 60, 120 minutes).
-
-
Reaction Monitoring and Product Analysis:
-
Monitor the progress of the reaction by TLC, observing the disappearance of the starting material and the appearance of a new, less polar spot corresponding to the pinacol product.
-
After irradiation, remove the solvent under reduced pressure.
-
Analyze the crude product by IR and NMR spectroscopy.
-
In the IR spectrum, look for the disappearance of the carbonyl (C=O) stretch of the benzophenone (around 1660 cm⁻¹) and the appearance of a broad hydroxyl (O-H) stretch for the pinacol product.
-
In the ¹H NMR spectrum, the aromatic protons will show characteristic shifts, and a new peak corresponding to the hydroxyl protons will appear.
-
-
Expected Outcome: Upon UV irradiation in the presence of a hydrogen donor, the benzophenone derivative is expected to undergo photoreduction to form the corresponding benzopinacol.
Data Presentation
While no quantitative data exists for this compound, the following table illustrates how data for related compounds could be presented.
| Compound | Solvent | λ_max (nm) | Molar Absorptivity (ε) | Phosphorescence Lifetime (τ) | Reference |
| 4-Bromo-4'-methylbenzophenone | EPA | - | - | - | [3] |
| 4-Chloro-4'-fluorobenzophenone | Ethanol | - | - | - | [3] |
| 4,4'-Dichlorobenzophenone | EPA & Methylcyclohexane | - | - | - | [3] |
Visualizations
Generalized Jablonski Diagram for Benzophenones
Workflow for Evaluating Photoinitiator Performance
References
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 4-Bromo-4'-chloro-3'-fluorobenzophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-4'-chloro-3'-fluorobenzophenone is a halogenated diaryl ketone that presents a versatile scaffold for the synthesis of a variety of heterocyclic compounds. The presence of multiple reactive sites—the carbonyl group and the halogen-substituted aromatic rings—allows for its potential application in the construction of diverse heterocyclic systems of interest in medicinal chemistry and materials science. This document provides a series of hypothetical, yet plausible, synthetic protocols for the preparation of indole, quinoline, furan, and aminothiophene derivatives starting from this compound, based on well-established named organic reactions. These protocols are intended to serve as a foundational guide for researchers exploring the synthetic utility of this specific benzophenone derivative.
Note on Current Literature: As of the latest literature review, specific examples of the use of this compound in the synthesis of heterocyclic compounds are not documented. The following protocols are therefore proposed based on established synthetic methodologies for diaryl ketones. Experimental conditions would require optimization for this specific substrate.
Hypothetical Synthesis of a Substituted Indole via Fischer Indole Synthesis
The Fischer indole synthesis is a classic method for preparing indoles from the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions. In this proposed scheme, this compound would first be converted to its corresponding phenylhydrazone, which would then undergo acid-catalyzed cyclization.
Experimental Workflow
Caption: Proposed Fischer Indole Synthesis Workflow.
Protocol: Synthesis of 2-(4-Bromophenyl)-3-(4-chloro-3-fluorophenyl)-1H-indole (Hypothetical)
Step 1: Hydrazone Formation
-
To a solution of this compound (1.0 eq) in ethanol, add phenylhydrazine (1.1 eq).
-
Add a catalytic amount of acetic acid (e.g., 3-4 drops).
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated hydrazone can be collected by filtration, washed with cold ethanol, and dried under vacuum.
Step 2: Indolization
-
Add the dried phenylhydrazone intermediate (1.0 eq) to a pre-heated polyphosphoric acid (PPA) at 80-100 °C.
-
Stir the mixture vigorously at this temperature for 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully pour the hot reaction mixture onto crushed ice with stirring.
-
Neutralize the aqueous solution with a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Hypothetical Synthesis of a Substituted Quinoline via Pfitzinger Reaction
The Pfitzinger reaction allows for the synthesis of quinoline-4-carboxylic acids from the condensation of isatin with a carbonyl compound in the presence of a base.[1] A diaryl ketone like this compound can be employed to yield a highly substituted quinoline.
Experimental Workflow
Caption: Proposed Pfitzinger Quinoline Synthesis Workflow.
Protocol: Synthesis of 2-(4-Bromophenyl)-3-(4-chloro-3-fluorophenyl)quinoline-4-carboxylic acid (Hypothetical)
-
In a round-bottom flask, dissolve isatin (1.0 eq) and potassium hydroxide (3.0 eq) in ethanol.
-
Heat the mixture to reflux until the isatin has completely dissolved and the potassium salt of isatinic acid has formed.
-
Add a solution of this compound (1.0 eq) in ethanol to the reaction mixture.
-
Continue to reflux for 12-24 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture and remove the ethanol under reduced pressure.
-
Dissolve the residue in water and filter to remove any unreacted benzophenone.
-
Cool the aqueous filtrate in an ice bath and acidify with dilute hydrochloric acid until precipitation of the product is complete.
-
Collect the solid product by filtration, wash thoroughly with cold water, and dry under vacuum.
-
Recrystallize from a suitable solvent system (e.g., ethanol/water) for further purification.
Hypothetical Synthesis of a Substituted Furan via Paal-Knorr Synthesis
The Paal-Knorr synthesis is a straightforward method for synthesizing furans from 1,4-dicarbonyl compounds. While this compound is not a 1,4-dicarbonyl compound itself, it could hypothetically be a precursor to a key intermediate for a furan synthesis, for example, through an α-functionalization followed by reaction with a suitable partner to form the 1,4-dicarbonyl skeleton. A more direct, albeit less common, variation involves the reaction of α-haloketones with phenols.[2] A hypothetical route could involve the α-bromination of a related acetophenone followed by reaction with a phenolate derived from the benzophenone. However, a more illustrative Paal-Knorr approach is presented below assuming a 1,4-dicarbonyl precursor could be formed.
Logical Relationship for Furan Synthesis
Caption: Paal-Knorr Furan Synthesis Logic.
Protocol: Synthesis of a Tetrasubstituted Furan (Hypothetical)
This protocol assumes the successful synthesis of a 1,4-dicarbonyl compound derived from this compound.
-
Dissolve the 1,4-dicarbonyl precursor (1.0 eq) in a suitable solvent such as toluene or acetic acid.
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).
-
Heat the mixture to reflux for 2-6 hours, with azeotropic removal of water if using toluene (Dean-Stark apparatus).
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and neutralize the acid with a saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude furan derivative by column chromatography or recrystallization.
Hypothetical Synthesis of a Substituted Aminothiophene via Gewald Reaction
The Gewald reaction is a multi-component reaction that produces a polysubstituted 2-aminothiophene from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base.[3] This one-pot reaction is highly efficient for creating substituted thiophenes.
Experimental Workflow
Caption: Proposed Gewald Aminothiophene Synthesis Workflow.
Protocol: Synthesis of Ethyl 2-amino-4-(4-bromophenyl)-5-(4-chloro-3-fluorophenyl)thiophene-3-carboxylate (Hypothetical)
-
To a mixture of this compound (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in ethanol, add morpholine (1.5 eq) as the base catalyst.
-
Stir the suspension at room temperature or gently heat to 50 °C for 8-16 hours.
-
Monitor the reaction by TLC. The product often precipitates from the reaction mixture upon formation.
-
Cool the reaction mixture in an ice bath to maximize precipitation.
-
Collect the solid product by filtration.
-
Wash the collected solid with cold ethanol to remove unreacted starting materials and sulfur.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization from ethanol or another suitable solvent.
Quantitative Data Summary
As these are hypothetical protocols, no experimental quantitative data is available. The following table is a template for how such data would be presented.
| Heterocyclic System | Reaction Type | Starting Material | Product | Hypothetical Yield (%) | Purity (%) |
| Indole | Fischer Indole | This compound | 2-(4-Bromophenyl)-3-(4-chloro-3-fluorophenyl)-1H-indole | N/A | N/A |
| Quinoline | Pfitzinger | This compound | 2-(4-Bromophenyl)-3-(4-chloro-3-fluorophenyl)quinoline-4-carboxylic acid | N/A | N/A |
| Furan | Paal-Knorr | 1,4-Dicarbonyl Precursor | Tetrasubstituted Furan | N/A | N/A |
| Aminothiophene | Gewald | This compound | Ethyl 2-amino-4-(4-bromophenyl)-5-(4-chloro-3-fluorophenyl)thiophene-3-carboxylate | N/A | N/A |
Potential Biological Significance and Signaling Pathways
The heterocyclic cores proposed in these synthetic routes are prevalent in many biologically active compounds and approved drugs.
-
Indole derivatives are known for a wide range of activities, including anticancer, anti-inflammatory, and antiviral properties.
-
Quinoline derivatives are well-known for their antimalarial (e.g., chloroquine) and anticancer activities, often acting as kinase inhibitors.
-
Furan and Thiophene rings are present in numerous pharmaceuticals and often serve as bioisosteres for phenyl rings, modulating the pharmacokinetic properties of drug candidates.
For instance, many substituted quinolines function as inhibitors of tyrosine kinases, which are crucial components of cell signaling pathways that regulate cell growth, proliferation, and differentiation. A simplified representation of a generic tyrosine kinase signaling pathway that could be targeted by such compounds is shown below.
Caption: Generic Tyrosine Kinase Signaling Pathway Inhibition.
Disclaimer: The synthetic protocols and workflows described herein are hypothetical and based on established chemical principles. They have not been experimentally validated for the specific starting material, this compound. Researchers should conduct their own literature searches and perform appropriate reaction optimization and safety assessments before attempting any new synthetic procedure.
References
Application of 4-Bromo-4'-chloro-3'-fluorobenzophenone in Drug Discovery: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-4'-chloro-3'-fluorobenzophenone is a halogenated benzophenone derivative that serves as a versatile building block in the synthesis of novel compounds with potential therapeutic applications. While this compound itself is not typically an active pharmaceutical ingredient, its unique substitution pattern offers medicinal chemists a valuable scaffold for the development of new drugs. The presence of bromine, chlorine, and fluorine atoms provides multiple reaction sites for chemical modification, allowing for the fine-tuning of physicochemical and pharmacological properties of the resulting molecules. This document provides an overview of the potential applications of this compound in drug discovery, along with detailed protocols for the synthesis and evaluation of its derivatives.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.[1]
| Property | Value |
| Molecular Formula | C₁₃H₇BrClFO |
| Molecular Weight | 313.55 g/mol |
| IUPAC Name | (4-bromophenyl)(4-chloro-3-fluorophenyl)methanone |
| CAS Number | 951890-62-3 |
| Appearance | Solid (predicted) |
| XLogP3 | 4.7 |
Key Applications in Drug Discovery
Based on the known biological activities of structurally related compounds, this compound is a promising starting material for the synthesis of novel candidates in the following therapeutic areas:
-
Antimicrobial Agents: Halogenated aromatic compounds are known to possess significant antimicrobial properties. Derivatives of this compound, such as thiosemicarbazones, can be synthesized and screened for activity against a panel of pathogenic bacteria and fungi.
-
Anticancer Agents: The benzophenone scaffold can be elaborated to generate compounds with cytotoxic activity against various cancer cell lines. For instance, it can be used to synthesize thiazole derivatives, which have shown promise as anticancer agents that induce apoptosis.
-
Enzyme Inhibitors: The specific halogen substitution pattern can be exploited to design inhibitors of various enzymes implicated in disease. The molecule can serve as a fragment for the development of potent and selective enzyme inhibitors.
Experimental Protocols
The following sections provide detailed protocols for the synthesis and biological evaluation of derivatives of this compound.
Synthesis of a Thiosemicarbazide Derivative (Hypothetical Example)
This protocol describes a general method for the synthesis of a thiosemicarbazide derivative from this compound, which can then be tested for antimicrobial activity.
Workflow for the Synthesis of a Thiosemicarbazide Derivative
Caption: Synthetic workflow for a thiosemicarbazide derivative.
Materials:
-
This compound
-
Hydrazine hydrate
-
Aryl isothiocyanate (e.g., phenyl isothiocyanate)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Hydrazone Formation:
-
Dissolve 1 equivalent of this compound in ethanol in a round-bottom flask.
-
Add 1.2 equivalents of hydrazine hydrate and a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature. The hydrazone product may precipitate out of solution.
-
Filter the precipitate, wash with cold ethanol, and dry under vacuum.
-
-
Thiosemicarbazide Synthesis:
-
Suspend the synthesized hydrazone (1 equivalent) in ethanol.
-
Add 1.1 equivalents of the desired aryl isothiocyanate.
-
Reflux the mixture for 6-8 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture. The thiosemicarbazide derivative will likely precipitate.
-
Filter the solid, wash with ethanol, and recrystallize from a suitable solvent (e.g., ethanol/DMF) to obtain the pure product.
-
Characterize the final compound using techniques such as NMR, IR, and Mass Spectrometry.
-
Antimicrobial Activity Assay
This protocol outlines a standard broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of the synthesized thiosemicarbazide derivative against bacterial strains.
Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for MIC determination.
Materials:
-
Synthesized thiosemicarbazide derivative
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Resazurin solution
-
Positive control (standard antibiotic) and negative control (no compound)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the compound in MHB.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the bacterial suspension to each well containing the diluted compound. Include positive and negative controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
Add resazurin solution to each well and incubate for an additional 2-4 hours.
-
The MIC is determined as the lowest concentration of the compound that prevents a color change of the resazurin indicator (from blue to pink).
Quantitative Data (Hypothetical):
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| Thiosemicarbazide Derivative | 15.6 | 62.5 |
| Ciprofloxacin (Control) | 0.5 | 0.25 |
Synthesis of a Thiazole Derivative (Hypothetical Example)
This protocol provides a general method for synthesizing a thiazole derivative, which could be evaluated for anticancer activity.
Procedure:
-
α-Bromination of a Ketone Precursor: A suitable acetophenone derivative is reacted with a brominating agent (e.g., N-Bromosuccinimide) to yield an α-bromoacetophenone.
-
Hantzsch Thiazole Synthesis: The α-bromoacetophenone is then reacted with a thiourea or thioamide derivative to form the thiazole ring.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes the MTT assay to evaluate the cytotoxic effects of the synthesized thiazole derivative on a cancer cell line.
Procedure:
-
Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the thiazole derivative for 48-72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Quantitative Data (Hypothetical):
| Compound | MCF-7 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) |
| Thiazole Derivative | 1.5 | 2.8 |
| Cisplatin (Control) | 5.2 | 7.1 |
Signaling Pathway Visualization
The following diagram illustrates a hypothetical signaling pathway for apoptosis induction by a thiazole derivative synthesized from this compound. Thiazole derivatives have been shown to induce cancer cell death via caspase-dependent apoptosis.
Hypothetical Apoptotic Pathway
Caption: Proposed apoptotic pathway for a thiazole derivative.
Conclusion
This compound represents a valuable and versatile starting material for the synthesis of a diverse range of biologically active compounds. Its utility in generating novel antimicrobial and anticancer agents makes it a compound of significant interest in the field of drug discovery. The protocols and data presented herein provide a foundation for researchers to explore the potential of this scaffold in developing new therapeutic agents. Further derivatization and biological evaluation are warranted to fully elucidate the structure-activity relationships and to identify lead compounds for further development.
References
Application Notes and Protocols for the Analysis of 4-Bromo-4'-chloro-3'-fluorobenzophenone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-4'-chloro-3'-fluorobenzophenone and its derivatives are of significant interest in medicinal chemistry and materials science due to their unique electronic and structural properties conferred by the halogen substituents. Accurate structural elucidation and characterization of these compounds are paramount for understanding their biological activity, reactivity, and potential applications. This document provides detailed application notes and protocols for the analysis of this compound using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), two of the most powerful analytical techniques for molecular characterization.
Molecular Structure
IUPAC Name: (4-bromophenyl)(4-chloro-3-fluorophenyl)methanone Molecular Formula: C₁₃H₇BrClFO Molecular Weight: 313.55 g/mol [1]
Predicted Spectroscopic Data
Due to the limited availability of experimental spectra for this compound in public databases, the following data tables are based on spectral predictions from computational models. These predictions provide a valuable reference for spectral interpretation.
Predicted ¹H NMR Data
Solvent: CDCl₃, Reference: TMS (0.00 ppm)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.65 - 7.75 | Multiplet | 2H | Protons on the 4-bromophenyl ring |
| 7.55 - 7.65 | Multiplet | 2H | Protons on the 4-bromophenyl ring |
| 7.40 - 7.50 | Multiplet | 1H | Proton on the 4-chloro-3-fluorophenyl ring |
| 7.25 - 7.35 | Multiplet | 1H | Proton on the 4-chloro-3-fluorophenyl ring |
| 7.10 - 7.20 | Multiplet | 1H | Proton on the 4-chloro-3-fluorophenyl ring |
Predicted ¹³C NMR Data
Solvent: CDCl₃, Reference: TMS (0.00 ppm)
| Chemical Shift (δ) ppm | Assignment |
| 194-196 | Carbonyl Carbon (C=O) |
| 160-163 (d, ¹JCF) | Carbon attached to Fluorine |
| 135-137 | Quaternary Carbon (4-bromophenyl ring) |
| 133-135 | Quaternary Carbon (4-chloro-3-fluorophenyl ring) |
| 131-133 | CH (4-bromophenyl ring) |
| 130-132 | CH (4-bromophenyl ring) |
| 128-130 (d, ²JCF) | CH (4-chloro-3-fluorophenyl ring) |
| 125-127 | Quaternary Carbon attached to Chlorine |
| 120-122 (d, ²JCF) | CH (4-chloro-3-fluorophenyl ring) |
| 115-117 (d, ³JCF) | CH (4-chloro-3-fluorophenyl ring) |
Predicted Mass Spectrometry Data
Ionization Mode: Electron Ionization (EI)
| m/z | Relative Intensity (%) | Proposed Fragment |
| 312/314/316 | 100 | [M]⁺ (Molecular ion with isotopic pattern for Br and Cl) |
| 284/286/288 | 20 | [M-CO]⁺ |
| 183/185 | 80 | [C₇H₄BrO]⁺ |
| 155/157 | 60 | [C₇H₄Br]⁺ |
| 143 | 40 | [C₇H₄ClFO]⁺ |
| 111 | 30 | [C₆H₄Cl]⁺ |
| 76 | 15 | [C₆H₄]⁺ |
Experimental Protocols
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of this compound.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
NMR tubes (5 mm)
-
Pipettes and vials
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6 mL of CDCl₃ containing TMS in a clean, dry vial.
-
Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity. For a 400 MHz spectrometer, a line width of <0.5 Hz for the TMS signal is desirable.
-
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected proton chemical shift range (e.g., 0-10 ppm).
-
Use a standard 90° pulse sequence.
-
Set the number of scans to 16 or 32 for a good signal-to-noise ratio.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire the spectrum.
-
-
¹³C NMR Acquisition:
-
Switch the spectrometer to the ¹³C channel.
-
Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-200 ppm).
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the number of scans to 1024 or higher to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.
-
Set the relaxation delay to 2-5 seconds.
-
Acquire the spectrum.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase correct the spectra.
-
Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm.
-
Calibrate the ¹³C spectrum by setting the CDCl₃ triplet to 77.16 ppm.
-
Integrate the peaks in the ¹H spectrum.
-
Analyze the chemical shifts, coupling patterns, and integration values to assign the signals to the respective protons and carbons in the molecule.
-
Protocol 2: Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials:
-
This compound sample
-
Methanol or acetonitrile (HPLC grade)
-
Vials and micropipettes
-
Mass Spectrometer with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.
Procedure:
-
Sample Preparation (for ESI-MS):
-
Prepare a stock solution of the sample at a concentration of 1 mg/mL in methanol or acetonitrile.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent.
-
If using ESI, it may be beneficial to add a small amount of formic acid (0.1%) to the solvent to promote protonation.
-
-
Sample Introduction (for EI-MS with a direct insertion probe):
-
Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane).
-
Apply a small drop of the solution to the tip of the direct insertion probe.
-
Allow the solvent to evaporate completely.
-
-
Instrument Setup:
-
Calibrate the mass spectrometer using a suitable calibration standard.
-
For EI-MS, set the ionization energy to 70 eV.
-
For ESI-MS, optimize the spray voltage, capillary temperature, and gas flow rates.
-
Set the mass range to scan from m/z 50 to 500.
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum.
-
Acquire data for a sufficient duration to obtain a good quality spectrum.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺ for EI, [M+H]⁺ or [M+Na]⁺ for ESI). The isotopic pattern for one bromine and one chlorine atom (peaks at M, M+2, and M+4 with characteristic ratios) should be observed.
-
Analyze the fragmentation pattern to identify characteristic fragment ions.
-
Compare the observed spectrum with the predicted fragmentation pattern.
-
Visualizations
Caption: Workflow for NMR analysis of this compound.
Caption: Workflow for Mass Spectrometry analysis of this compound.
Caption: Logical relationship of analytical data to structural confirmation.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis of 4-Bromo-4'-chloro-3'-fluorobenzophenone
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 4-Bromo-4'-chloro-3'-fluorobenzophenone. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and data-driven insights to overcome common challenges in the laboratory.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound via Friedel-Crafts acylation.
Question 1: Why is my reaction yield consistently low?
Answer: Low yields in the Friedel-Crafts acylation of this compound can stem from several factors. The aromatic ring being acylated, 1-chloro-2-fluorobenzene, is deactivated due to the electron-withdrawing effects of the halogen substituents. This deactivation makes the ring less nucleophilic and slows down the reaction.[1][2][3]
Potential Causes and Solutions:
-
Insufficient Catalyst Activity: Aluminum chloride (AlCl₃) is a common Lewis acid catalyst for this reaction. Its activity is highly dependent on its purity and anhydrous conditions. Ensure you are using fresh, anhydrous AlCl₃. The presence of moisture will deactivate the catalyst.
-
Suboptimal Reaction Temperature: While higher temperatures can increase the reaction rate, they can also lead to side reactions and decomposition. Conversely, a temperature that is too low may result in an incomplete reaction. It is crucial to find the optimal temperature range for your specific setup.[4][5]
-
Inadequate Reaction Time: Due to the deactivated nature of the substrate, a longer reaction time may be necessary to achieve a reasonable conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Incorrect Stoichiometry: The molar ratio of reactants and the catalyst is critical. An excess of the acylating agent or catalyst may not necessarily improve the yield and can lead to the formation of byproducts.
Question 2: I am observing the formation of multiple products in my reaction mixture. What are these side products and how can I minimize them?
Answer: The formation of multiple products is a common issue in Friedel-Crafts acylation, especially with substituted aromatic compounds.
Common Side Products and Mitigation Strategies:
-
Regioisomers: The acylation of 1-chloro-2-fluorobenzene can potentially yield different regioisomers. The directing effects of the chloro and fluoro groups will influence the position of the incoming acyl group. While the primary product is expected to be this compound, other isomers can form. The regioselectivity of the reaction is influenced by the electronic properties of the substituents on the aromatic ring.[6]
-
Solution: Optimizing the reaction temperature and the choice of Lewis acid catalyst can influence the regioselectivity of the reaction. Running the reaction at a lower temperature can sometimes improve selectivity for the desired isomer.[7]
-
-
Polyacylation: Although the product, a ketone, is a deactivating group, which generally prevents further acylation, polyacylation can sometimes occur under harsh reaction conditions.[1][8]
-
Solution: Use a stoichiometric amount of the limiting reagent and avoid excessively high temperatures or prolonged reaction times.
-
-
Dehalogenation or Halogen Scrambling: In some instances, the strong Lewis acid catalyst can promote dehalogenation or rearrangement of the halogen atoms on the aromatic rings.
-
Solution: Using a milder Lewis acid or carefully controlling the reaction temperature may help to minimize these side reactions.
-
Question 3: I am having difficulty purifying the final product. What are the recommended purification methods?
Answer: Purifying this compound from the crude reaction mixture is essential to obtain a high-purity product. A combination of techniques is often most effective.
Purification Strategies:
-
Work-up Procedure: After the reaction is complete, the mixture is typically quenched with cold water or dilute acid to decompose the aluminum chloride complex. This is followed by extraction with an organic solvent like dichloromethane or ethyl acetate. Washing the organic layer with a dilute base (e.g., sodium bicarbonate solution) can help remove any acidic impurities.
-
Recrystallization: This is a powerful technique for purifying solid compounds. The choice of solvent is crucial.
-
Recommended Solvents: A good recrystallization solvent will dissolve the compound well at high temperatures but poorly at low temperatures. For halogenated benzophenones, common solvent systems include ethanol, methanol/water, acetone/water, and heptane/ethyl acetate.[9][10] Experimentation with small amounts of the crude product is recommended to find the optimal solvent or solvent mixture.
-
-
Column Chromatography: If recrystallization does not provide the desired purity, flash column chromatography is a highly effective method for separating the desired product from isomers and other impurities.
-
Stationary Phase: Silica gel is the most common stationary phase.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexane or heptane) and a moderately polar solvent (like ethyl acetate or dichloromethane) is typically used. The polarity of the eluent can be gradually increased to elute compounds with different polarities. A good starting point for "normal" polarity compounds is a 10-50% ethyl acetate/hexane mixture.[11]
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the Lewis acid in the Friedel-Crafts acylation reaction?
A1: The Lewis acid, typically aluminum chloride (AlCl₃), plays a crucial role in activating the acylating agent (4-bromobenzoyl chloride). It coordinates with the chlorine atom of the acyl chloride, making the carbonyl carbon more electrophilic and facilitating the attack by the aromatic ring. This forms a resonance-stabilized acylium ion, which is the key electrophile in the reaction.[12][13]
Q2: Can I use other Lewis acids besides aluminum chloride?
A2: Yes, other Lewis acids such as ferric chloride (FeCl₃), zinc chloride (ZnCl₂), and boron trifluoride (BF₃) can also be used in Friedel-Crafts acylation.[1][14] However, aluminum chloride is often the most effective for less reactive aromatic substrates. The choice of Lewis acid can influence the reaction rate and selectivity.[5]
Q3: Why are anhydrous conditions so important for this reaction?
A3: Anhydrous conditions are critical because the Lewis acid catalyst, aluminum chloride, reacts vigorously with water. This reaction deactivates the catalyst, preventing it from participating in the acylation reaction and leading to low or no product yield.
Q4: How does the presence of both chlorine and fluorine on the benzene ring affect the reaction?
A4: Both chlorine and fluorine are electron-withdrawing groups, which deactivate the benzene ring towards electrophilic aromatic substitution. This makes the reaction slower and requires more forcing conditions (e.g., higher temperature or a more active catalyst) compared to the acylation of unsubstituted benzene. The directing effects of these halogens also determine the position of the incoming acyl group.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the synthesis of similar benzophenone derivatives and should be optimized for your specific laboratory conditions.
Materials:
-
4-Bromobenzoyl chloride
-
1-Chloro-2-fluorobenzene
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), dilute solution
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser under a nitrogen or argon atmosphere, add anhydrous aluminum chloride (1.1 to 1.5 molar equivalents relative to 4-bromobenzoyl chloride).
-
Addition of Reactants: Add anhydrous dichloromethane to the flask. In the addition funnel, place a solution of 4-bromobenzoyl chloride (1 molar equivalent) and 1-chloro-2-fluorobenzene (1 to 1.2 molar equivalents) in anhydrous dichloromethane.
-
Reaction Initiation: Cool the flask containing the aluminum chloride suspension to 0 °C using an ice bath. Slowly add the solution from the addition funnel to the flask with vigorous stirring over 30-60 minutes.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 40 °C for DCM). Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.
-
Work-up:
-
Cool the reaction mixture to 0 °C and slowly quench the reaction by carefully adding crushed ice or a cold, dilute HCl solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Isolation of Crude Product: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
Purification of this compound
Recrystallization:
-
Dissolve the crude product in a minimum amount of a hot recrystallization solvent or solvent mixture (e.g., ethanol, or a mixture of hexane and ethyl acetate).
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Column Chromatography:
-
Prepare a silica gel column using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
The following tables summarize the expected impact of various reaction parameters on the synthesis of this compound. The exact values should be determined empirically.
Table 1: Effect of Lewis Acid Molar Ratio on Yield
| Molar Ratio (AlCl₃ : Acyl Chloride) | Expected Yield (%) | Purity (%) | Observations |
| 1.0 : 1.0 | Moderate | Good | Slower reaction rate. |
| 1.2 : 1.0 | High | Good | Optimal for many Friedel-Crafts acylations. |
| 1.5 : 1.0 | High to Moderate | Moderate | Increased potential for side reactions. |
| 2.0 : 1.0 | Moderate to Low | Low | Significant increase in side products and purification difficulty. |
Table 2: Effect of Temperature on Yield and Purity
| Temperature (°C) | Reaction Time (h) | Expected Yield (%) | Purity (%) | Observations |
| 0 to RT | 24 | Low | High | Incomplete reaction likely. |
| Reflux (DCM, ~40°C) | 8-12 | Moderate to High | Good | Good balance of reaction rate and selectivity. |
| > 60°C (e.g., in higher boiling solvents) | 4-6 | Moderate | Moderate to Low | Increased rate but potential for more side products.[4] |
Table 3: Common Recrystallization Solvents and Their Efficacy
| Solvent/Solvent System | Solubility of Product (Cold) | Solubility of Product (Hot) | Expected Purity |
| Ethanol | Low | High | Good to Excellent |
| Methanol/Water | Low | High | Good |
| Hexane/Ethyl Acetate | Low | High | Good to Excellent |
| Dichloromethane/Hexane | Low | High | Good |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting flowchart for optimizing the synthesis of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. alexandonian.com [alexandonian.com]
- 7. WO2007044270A1 - Process for producing high purity ketones by friedel-crafts acylation at low temperature - Google Patents [patents.google.com]
- 8. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. reddit.com [reddit.com]
- 11. Chromatography [chem.rochester.edu]
- 12. Friedel-Crafts Acylation [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
Troubleshooting the Friedel-Crafts Acylation of Fluorinated Aromatics: A Technical Support Guide
For researchers, scientists, and professionals in drug development, the Friedel-Crafts acylation is a cornerstone of aromatic chemistry. However, the introduction of fluorine atoms to the aromatic ring, a common strategy in medicinal chemistry, presents unique challenges due to the deactivating nature of these electron-withdrawing groups. This guide provides detailed troubleshooting advice and frequently asked questions to navigate the complexities of acylating fluorinated aromatic compounds.
Frequently Asked Questions (FAQs)
Q1: Why is my Friedel-Crafts acylation of a fluorinated aromatic substrate failing or giving very low yields?
A1: Fluorine atoms are strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic aromatic substitution, the fundamental mechanism of the Friedel-Crafts reaction.[1][2] This deactivation reduces the nucleophilicity of the aromatic ring, making it less likely to attack the acylium ion electrophile.[3] Consequently, standard Friedel-Crafts conditions that are effective for benzene or activated rings often fail or provide poor yields with fluorinated substrates.[4][5]
Q2: What are the most common reasons for a complete lack of reaction?
A2:
-
Insufficiently strong Lewis acid: Traditional Lewis acids like aluminum chloride (AlCl₃) may not be potent enough to catalyze the reaction with a deactivated ring.[4][6]
-
Inappropriate solvent: The choice of solvent can significantly impact the reaction. Some solvents can complex with the Lewis acid, reducing its catalytic activity.
-
Low reaction temperature: Deactivated substrates often require higher temperatures to overcome the activation energy barrier.
-
Presence of other deactivating groups: If the fluorinated aromatic ring contains other strongly deactivating groups (e.g., -NO₂, -CF₃), the reaction becomes even more challenging.[2]
Q3: How does the degree of fluorination affect the reaction?
A3: The reactivity of the aromatic ring decreases as the number of fluorine substituents increases. Mono- and difluorinated benzenes can sometimes be acylated under forcing conditions, but perfluorinated aromatics are generally unreactive under standard Friedel-Crafts conditions.
Q4: What is the expected regioselectivity for the acylation of fluorinated benzenes?
A4: Fluorine is an ortho-, para-director due to lone pair donation, but the deactivating inductive effect is dominant.[7] For monofluorobenzene, acylation typically yields a high proportion of the para-substituted product, as the ortho positions are sterically hindered.[8] For difluorobenzenes, the position of acylation will be directed by the combined electronic and steric effects of both fluorine atoms. For instance, in 1,3-difluorobenzene, acylation is expected to occur at the C4 position.
Troubleshooting Guide
Problem 1: No or Minimal Product Formation
If your reaction with a fluorinated aromatic substrate shows no or very low conversion to the desired product, consider the following troubleshooting steps in a logical progression.
Troubleshooting Workflow for No/Low Product Formation
Caption: A stepwise approach to troubleshooting failed Friedel-Crafts acylations of fluorinated aromatics.
Step 1: Evaluate and Change the Lewis Acid Catalyst
Traditional Lewis acids may be insufficient. Consider more potent alternatives.
| Lewis Acid Catalyst | Substrate Example | Observations & Recommendations |
| Aluminum Chloride (AlCl₃) | Fluorobenzene | Often requires stoichiometric or excess amounts and higher temperatures. Can lead to complex mixtures.[6][9] |
| Iron (III) Chloride (FeCl₃) | Anisole | A milder alternative to AlCl₃, but may not be effective for highly deactivated rings.[10] |
| Trifluoromethanesulfonic acid (TfOH) | Fluorobenzene | A strong Brønsted acid that can be a highly effective catalyst, sometimes used in combination with other Lewis acids.[8] |
| Rare Earth Metal Triflates (e.g., Sc(OTf)₃, Yb(OTf)₃, La(OTf)₃) | Fluorobenzene | Known to be highly effective for deactivated substrates, often recyclable, and can be used in catalytic amounts.[11][12] |
| Bismuth Triflates (Bi(OTf)₃) | Fluorobenzene | A novel catalyst that has shown high yields for the acylation of deactivated benzenes like fluorobenzene.[11] |
Step 2: Modify Reaction Conditions
-
Increase Temperature: Deactivated substrates require more energy to react. Consider increasing the reaction temperature, potentially to reflux. A study on the acylation of fluorobenzene with benzoyl chloride using a La(OTf)₃ and TfOH catalyst was successful at 140°C.[8]
-
Solvent-Free Conditions: Eliminating the solvent can sometimes increase the effective concentration of reactants and catalyst, driving the reaction forward. Microwave irradiation in solvent-free conditions has also been shown to be effective.[13]
Step 3: Assess Acylating Agent and Solvent
-
Acylating Agent: Acyl chlorides are generally more reactive than anhydrides.[6] Ensure the acylating agent is pure and dry.
-
Solvent: If a solvent is necessary, consider non-coordinating solvents like dichloromethane or carbon disulfide. Avoid solvents that can complex with the Lewis acid, such as nitrobenzene, unless it is the substrate itself.
Problem 2: Poor Regioselectivity or Isomer Separation Issues
For monofluorinated substrates, the para product is generally favored. However, if you are obtaining a mixture of isomers that are difficult to separate, consider the following:
-
Catalyst Choice: The size and nature of the Lewis acid can influence the steric environment around the aromatic ring, potentially altering the ortho/para ratio. Experiment with different catalysts to optimize for the desired isomer.
-
Purification Strategy: Fluorinated organic compounds can have unique solubility and polarity profiles. Standard chromatographic methods may need to be adapted. Consider using alternative solvent systems or specialized chromatography media. Recrystallization can also be an effective method for separating isomers, especially if the desired product is a solid.
Experimental Protocols
Protocol 1: Acylation of 1,3-Difluorobenzene
This procedure is adapted from a patented method for the synthesis of 2,4-difluoroacetophenone.[9]
Reaction Scheme: 1,3-Difluorobenzene + Acetyl Chloride --(AlCl₃)--> 2,4-Difluoroacetophenone
Materials:
-
1,3-Difluorobenzene
-
Acetyl chloride
-
Aluminum chloride (anhydrous)
Procedure:
-
In a reaction vessel equipped with a stirrer and a dropping funnel, prepare a suspension of aluminum chloride (1.1 to 1.5 molar equivalents relative to acetyl chloride) in excess 1,3-difluorobenzene (acting as both reactant and solvent; 1.8 to 3.0 molar equivalents relative to acetyl chloride).
-
Cool the mixture in an ice bath.
-
Slowly add acetyl chloride (1.0 molar equivalent) to the suspension while maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC or GC.
-
Upon completion, quench the reaction by carefully pouring the mixture onto crushed ice and hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with a suitable solvent (e.g., dichloromethane).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The excess 1,3-difluorobenzene can be recovered by distillation. The product, 2,4-difluoroacetophenone, can be further purified by vacuum distillation or chromatography.
Protocol 2: Solvent-Free Acylation of Fluorobenzene
This protocol is based on the work of Du et al. using a composite catalyst system.[8]
Reaction Scheme: Fluorobenzene + Benzoyl Chloride --(La(OTf)₃/TfOH)--> 4-Fluorobenzophenone
Materials:
-
Fluorobenzene
-
Benzoyl chloride
-
Lanthanum triflate (La(OTf)₃)
-
Trifluoromethanesulfonic acid (TfOH)
Procedure:
-
In a reaction vessel, combine fluorobenzene, benzoyl chloride, La(OTf)₃, and TfOH.
-
Heat the mixture to 140°C with stirring for 4 hours.
-
Monitor the reaction by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dissolve the reaction mixture in a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic solution with saturated sodium bicarbonate solution to neutralize the acid, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization to obtain 4-fluorobenzophenone. This method reportedly achieves a yield of up to 87% with 99% selectivity for the para-product.[8]
Alternative Acylation Methods for Highly Deactivated Rings
When Friedel-Crafts acylation is not feasible, even with modifications, consider these alternative strategies:
-
Nucleophilic Aromatic Substitution (SₙAr): For highly electron-deficient rings (e.g., those with multiple fluorine atoms and other electron-withdrawing groups), SₙAr can be a powerful tool. This involves reacting the fluorinated aromatic with a strong nucleophile. While not a direct acylation, it can be a route to functionalized aromatics that can be later converted to the desired ketone.
-
Directed Ortho-Metalation (DoM): This strategy uses a directing group on the aromatic ring to guide deprotonation at an adjacent position with a strong base (e.g., n-butyllithium). The resulting aryllithium or arylmagnesium species can then be reacted with an acylating agent.
-
Cross-Coupling Reactions: Palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Negishi coupling) of a fluorinated aryl halide or triflate with an organometallic reagent can be used to form a C-C bond, which can subsequently be oxidized to a ketone.
Logical Relationship of Alternative Methods
Caption: Decision-making process for selecting an alternative acylation strategy.
References
- 1. faculty.fiu.edu [faculty.fiu.edu]
- 2. Solved Chem 2325 Friedel Crafts Experiment Introduction | Chegg.com [chegg.com]
- 3. Activating and Deactivating Groups - Chemistry Steps [chemistrysteps.com]
- 4. Friedel–Crafts Acylation [sigmaaldrich.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. alexandonian.com [alexandonian.com]
- 8. Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 9. EP0694519B1 - Process for the preparation of 2,4-difluoroacetophenone - Google Patents [patents.google.com]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. researchgate.net [researchgate.net]
- 12. chemistryjournals.net [chemistryjournals.net]
- 13. CN101462931A - Method for acylating fluorobenzene - Google Patents [patents.google.com]
Technical Support Center: Purification of 4-Bromo-4'-chloro-3'-fluorobenzophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Bromo-4'-chloro-3'-fluorobenzophenone. The methodologies presented are based on established purification techniques for analogous benzophenone derivatives and are intended to serve as a starting point for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying crude this compound?
A1: The most common and effective purification methods for benzophenone derivatives, and likely for this compound, are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities present. For removal of minor, structurally similar impurities, column chromatography is often preferred. For bulk purification to remove less soluble or more soluble impurities, recrystallization is a robust option.
Q2: How can I assess the purity of my this compound sample?
A2: Purity can be assessed using a combination of techniques:
-
Thin-Layer Chromatography (TLC): A quick and effective method to visualize the number of components in your sample. A single spot suggests a high degree of purity.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to identify and quantify volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural confirmation and can reveal the presence of impurities.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Broad melting ranges often suggest the presence of impurities.
Q3: What are the likely impurities in a synthesis of this compound?
A3: Impurities can arise from starting materials, side reactions, or incomplete reactions. In a typical Friedel-Crafts acylation synthesis, potential impurities include:
-
Unreacted starting materials (e.g., 4-bromobenzoyl chloride or 1-chloro-2-fluorobenzene).
-
Isomeric products due to substitution at different positions on the aromatic rings.
-
Over-acylated or poly-acylated byproducts.
-
Hydrolyzed starting materials (e.g., 4-bromobenzoic acid).
Troubleshooting Guides
Recrystallization Troubleshooting
| Issue | Possible Cause | Troubleshooting Steps |
| No crystals form upon cooling. | 1. The solution is not supersaturated (too much solvent was added). 2. The compound is very soluble in the chosen solvent even at low temperatures. | 1. Boil off some of the solvent to increase the concentration and allow it to cool again. 2. Try adding a non-polar co-solvent (anti-solvent) dropwise until turbidity persists, then heat until clear and cool slowly. 3. Scratch the inside of the flask with a glass rod at the solution-air interface to induce nucleation. 4. Add a seed crystal of the pure compound. |
| Oily precipitate forms instead of crystals. | 1. The solution is cooling too quickly. 2. The melting point of the compound is lower than the boiling point of the solvent. 3. Presence of impurities that are "oiling out". | 1. Allow the solution to cool more slowly to room temperature before placing it in an ice bath. 2. Choose a lower-boiling point solvent or a solvent mixture. 3. Attempt a preliminary purification by another method (e.g., column chromatography) to remove the problematic impurities. |
| Low recovery of pure product. | 1. The compound has significant solubility in the cold solvent. 2. Too much solvent was used. 3. Premature crystallization occurred during hot filtration. | 1. Cool the solution for a longer period or at a lower temperature. 2. Minimize the amount of hot solvent used to dissolve the crude product. 3. Use a pre-heated funnel and flask for hot filtration to prevent the product from crystallizing out on the filter paper. |
| Poor purity after recrystallization. | 1. The chosen solvent is not effective at discriminating between the product and impurities. 2. The cooling process was too rapid, trapping impurities within the crystal lattice. | 1. Perform solvent screening to find a solvent in which the product has high solubility at high temperatures and low solubility at low temperatures, while the impurities have either very high or very low solubility at all temperatures. 2. Allow the solution to cool slowly to promote the formation of pure crystals. |
Column Chromatography Troubleshooting
| Issue | Possible Cause | Troubleshooting Steps |
| Poor separation of spots on TLC. | 1. The eluent system is not optimal. | 1. Systematically vary the polarity of the eluent. For non-polar compounds, start with a non-polar solvent (e.g., hexane) and gradually add a more polar solvent (e.g., ethyl acetate). |
| Compound is not eluting from the column. | 1. The eluent is not polar enough. | 1. Gradually increase the polarity of the eluent system. |
| Compound is eluting too quickly. | 1. The eluent is too polar. | 1. Decrease the polarity of the eluent system. |
| Streaking of spots on the column/TLC. | 1. The sample is too concentrated. 2. The compound is acidic or basic and is interacting with the silica gel. 3. The compound is degrading on the silica gel. | 1. Dilute the sample before loading it onto the column. 2. Add a small amount of a modifier to the eluent (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds). 3. Consider using a different stationary phase, such as alumina. |
| Cracking of the silica gel bed. | 1. The column was not packed properly. 2. The solvent polarity was changed too abruptly. | 1. Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. 2. When running a solvent gradient, increase the polarity gradually. |
Experimental Protocols
Recrystallization Protocol (General)
Based on protocols for similar benzophenones, a mixed solvent system is often effective. For a related compound, 4-bromo-3'-chlorobenzophenone, a mixture of petroleum ether and dichloromethane (DCM) was used for recrystallization.[1] For 4-bromo-4'-fluorobenzophenone, recrystallization from ethanol has been reported.[2]
-
Dissolution: In a flask, add the crude this compound. Add a minimal amount of a hot solvent (e.g., ethanol or a mixture of DCM and petroleum ether) until the solid just dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Column Chromatography Protocol (General)
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent. Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable volatile solvent. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry, loaded silica to the top of the column.
-
Elution: Begin eluting with the least polar solvent system determined from TLC analysis. Collect fractions and monitor the elution by TLC.
-
Gradient Elution (Optional): If necessary, gradually increase the polarity of the eluent to elute more polar compounds.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Suggested Solvent Systems for Purification of Analogous Benzophenones
| Compound | Purification Method | Solvent System | Reference |
| 4-Bromo-4'-fluorobenzophenone | Recrystallization | Ethanol | [2] |
| 4-Bromo-3'-chlorobenzophenone | Recrystallization | Petroleum ether / Dichloromethane | [1] |
| 4-Bromo-4'-propylbenzophenone | Recrystallization | Hexane | [3] |
| 4,4'-Dibromobenzophenone | Recrystallization | Not specified | [3] |
| 4-Bromobenzophenone | Recrystallization | 100% Ethanol | [4] |
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for recrystallization issues.
References
Technical Support Center: Synthesis of 4-Bromo-4'-chloro-3'-fluorobenzophenone
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and professionals involved in the synthesis of 4-Bromo-4'-chloro-3'-fluorobenzophenone.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, helping you identify potential side products and optimize your reaction conditions.
Q1: My reaction produced a mixture of isomers. What are the likely side products and why?
A1: The synthesis of this compound is typically achieved via a Friedel-Crafts acylation reaction. The formation of isomers is a common outcome due to the directing effects of the substituents on the aromatic rings. The primary isomeric side products depend on the starting materials used. Assuming the synthesis involves the acylation of 1-bromo-2-fluorobenzene with 4-chlorobenzoyl chloride, the following isomers can be expected:
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Major Product: this compound.
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Isomeric Side Products: The electrophilic attack on the 1-bromo-2-fluorobenzene ring is directed by both the bromo and fluoro groups, which are ortho- and para-directing. Steric hindrance and the electronic effects of these substituents will influence the position of acylation.
| Side Product Name | Structure | Rationale for Formation |
| 2-Bromo-4'-chloro-5'-fluorobenzophenone | (Structure Diagram) | Acylation at the position ortho to the bromine and meta to the fluorine. This is generally less favored due to steric hindrance from the bromine atom. |
| 4-Bromo-4'-chloro-2'-fluorobenzophenone | (Structure Diagram) | Acylation at the position para to the bromine and ortho to the fluorine. The fluorine's strong ortho-directing effect can lead to this isomer. |
The relative amounts of these isomers can be influenced by the reaction temperature, catalyst, and solvent used.[1][2][3]
Q2: I observe a significant amount of an unexpected, dehalogenated product. What could it be?
A2: The presence of a dehalogenated product, such as 4-chloro-3-fluorobenzophenone, can occur. This side reaction, known as dehalogenoacylation, has been observed in Friedel-Crafts reactions, particularly when using certain solvents or under prolonged reaction times.[3] The Lewis acid catalyst can facilitate the removal of the bromine atom from the substrate or product.
Q3: My yield is low, and the crude product is difficult to purify. What are the potential causes?
A3: Low yields and purification difficulties can stem from several factors:
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Incomplete Reaction: Insufficient reaction time or catalyst activity can lead to unreacted starting materials in your crude product.
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Formation of Multiple Products: As discussed in Q1 and Q2, the formation of isomeric and dehalogenated side products complicates purification, often requiring chromatographic methods.
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Di-acylation: Although less common in Friedel-Crafts acylations because the product is deactivated, forcing conditions (high temperature, excess acylating agent) could potentially lead to the addition of a second acyl group to the more activated ring.[4]
-
Complex Formation: The ketone product forms a complex with the Lewis acid catalyst (e.g., AlCl₃), requiring a stoichiometric amount of the catalyst and proper quenching to release the product.[4]
Frequently Asked Questions (FAQs)
Q1: What is the typical experimental setup for the synthesis of this compound?
A1: A general procedure involves the Friedel-Crafts acylation of an appropriate substituted benzene with a substituted benzoyl chloride in the presence of a Lewis acid catalyst.[5][6]
Experimental Protocols
General Protocol for Friedel-Crafts Acylation:
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In a flask equipped with a stirrer, dropping funnel, and a gas outlet to a trap, add the aromatic substrate (e.g., 1-bromo-2-fluorobenzene) and a solvent (e.g., dichloromethane or nitrobenzene).
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Cool the mixture in an ice bath.
-
Slowly add the Lewis acid catalyst (e.g., anhydrous aluminum chloride) in portions.
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Add the acylating agent (e.g., 4-chlorobenzoyl chloride) dropwise from the dropping funnel, maintaining the low temperature.
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After the addition is complete, allow the reaction to stir at room temperature or heat under reflux for a specified time to ensure completion.[7]
-
Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully pouring the mixture into a beaker of ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash it with a base (e.g., NaHCO₃ solution) and brine, then dry it over an anhydrous salt (e.g., Na₂SO₄).
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Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for synthesis issues.
References
- 1. On reaction of chlorobenzene with acetyl chloride in presence of $AlC{{l}_{3}}$, the major product formed is- (A) 1-Chloro-2-methylbenzene(B) 1-Chloro-4-ethylbenzene(C) 2-Chloro Acetophenone(D) 4-Chloro Acetophenone [vedantu.com]
- 2. doubtnut.com [doubtnut.com]
- 3. scribd.com [scribd.com]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. Experimental Chemistry II [sites.science.oregonstate.edu]
- 6. studymoose.com [studymoose.com]
- 7. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Purification of 4-Bromo-4'-chloro-3'-fluorobenzophenone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-4'-chloro-3'-fluorobenzophenone. The information is designed to help resolve common issues encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound synthesized via Friedel-Crafts acylation?
A1: The most probable impurities include:
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Unreacted Starting Materials: Bromobenzene and 4-chloro-3-fluorobenzoyl chloride.
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Positional Isomers: Primarily the ortho- and meta-isomers formed from the acylation of bromobenzene at different positions. The desired product is the para-isomer.
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Di-acylated Byproducts: Although less common due to the deactivating effect of the ketone group on the aromatic ring, di-acylation products can sometimes form, especially if the reaction conditions are not carefully controlled.[1][2]
Q2: What is a good starting point for the recrystallization of this compound?
A2: Ethanol is a commonly used and effective solvent for the recrystallization of similar benzophenone derivatives.[3] For a more refined approach, you can use a mixed solvent system, such as ethanol/water or hexane/ethyl acetate, to achieve optimal solubility differences between the desired product and impurities.
Q3: My compound "oils out" during recrystallization. What should I do?
A3: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This can be addressed by:
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Increasing the solvent volume: This keeps the compound dissolved at a lower temperature.
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Slowing down the cooling process: Allow the solution to cool to room temperature slowly before placing it in an ice bath.
-
Using a different solvent or solvent system.
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Scratching the inside of the flask with a glass rod to induce crystallization.
Q4: I am having trouble separating the positional isomers by column chromatography. What can I do?
A4: The separation of positional isomers can be challenging due to their similar polarities. Here are some strategies:
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Optimize the mobile phase: A less polar eluent system will generally increase the separation between isomers on a normal-phase column (e.g., silica gel). A good starting point is a hexane/ethyl acetate mixture with a low percentage of ethyl acetate.
-
Use a different stationary phase: Consider using a stationary phase with different selectivity, such as alumina or a bonded-phase silica gel (e.g., cyano or diol).
-
Employ High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC with a phenyl or pentafluorophenyl (PFP) column can provide excellent resolution of aromatic positional isomers.[4]
Troubleshooting Guides
Issue 1: Low Yield After Recrystallization
| Possible Cause | Troubleshooting Step |
| Product is too soluble in the recrystallization solvent. | Use a less polar solvent or a mixed solvent system where the compound has lower solubility at room temperature. |
| Too much solvent was used. | Concentrate the filtrate and attempt a second recrystallization. |
| Premature crystallization during hot filtration. | Ensure the filtration apparatus is pre-heated, and use a slight excess of hot solvent to prevent the product from crystallizing on the filter paper. |
| Incomplete crystallization. | Allow more time for crystallization at room temperature and then in an ice bath. |
Issue 2: Incomplete Impurity Removal After Column Chromatography
| Possible Cause | Troubleshooting Step |
| Poor separation of spots on TLC. | The chosen eluent system is not optimal. Experiment with different solvent systems to achieve a greater difference in Rf values between the product and impurities. |
| Column was overloaded. | Use a larger column or reduce the amount of crude material loaded. A general rule is a 1:20 to 1:100 ratio of sample to silica gel by weight. |
| Cracks or channels in the column packing. | Ensure the column is packed uniformly and without air bubbles. |
| Fractions were collected too broadly. | Collect smaller fractions and analyze them by TLC before combining. |
| Co-elution of impurities. | The impurities have very similar polarity to the product. Consider using a different stationary phase or switching to preparative HPLC for better resolution. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot ethanol (near boiling point).
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
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Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
Protocol 2: Column Chromatography Purification
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Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate).
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Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring a uniform and bubble-free packing. Drain the excess solvent until the solvent level is just above the silica bed.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and carefully add it to the top of the silica bed. Alternatively, the crude product can be adsorbed onto a small amount of silica gel and then added to the column.
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Elution: Add the eluent to the column and begin collecting fractions. The polarity of the eluent can be gradually increased if necessary to elute the desired compound.
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Fraction Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Comparison of Purification Methods
| Purification Method | Typical Purity Achieved | Typical Yield | Key Advantages | Key Disadvantages |
| Recrystallization | 95-99% | 70-90% | Simple, cost-effective, good for removing less soluble impurities. | Can be time-consuming, may not remove impurities with similar solubility. |
| Column Chromatography | >98% | 50-80% | Effective for separating compounds with different polarities, including isomers. | Can be labor-intensive, requires larger volumes of solvent. |
| Preparative HPLC | >99.5% | 40-70% | High-resolution separation of closely related compounds and isomers. | Expensive, requires specialized equipment, lower sample capacity. |
Note: The purity and yield values are estimates and can vary depending on the initial purity of the crude material and the specific experimental conditions.
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: A troubleshooting decision tree for impurity removal.
References
Technical Support Center: 4-Bromo-4'-chloro-3'-fluorobenzophenone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-Bromo-4'-chloro-3'-fluorobenzophenone.
Troubleshooting Guide
This guide addresses common stability-related issues encountered during experiments involving this compound.
Issue 1: Unexpected degradation of the compound during analysis.
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Question: I am observing extra peaks in my chromatogram that are not present in the reference standard of this compound. What could be the cause?
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Answer: Unexpected peaks likely indicate degradation of your compound. Halogenated benzophenones can be susceptible to degradation under certain conditions. Consider the following potential causes and solutions:
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Photodegradation: Exposure to light, especially UV light, can cause degradation.[1][2][3][4]
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Solution: Protect your samples from light by using amber vials or by wrapping the vials in aluminum foil. Conduct all sample preparation steps under low-light conditions.
-
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Solvent-Induced Degradation: The choice of solvent can impact stability. Protic solvents or solvents containing impurities could potentially react with the compound.
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Solution: Use high-purity, HPLC-grade solvents. If you suspect solvent-induced degradation, perform a small-scale stability study of the compound in the chosen solvent over a short period.
-
-
Temperature Effects: Elevated temperatures during sample preparation or analysis can accelerate degradation.
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Solution: Maintain your samples at a controlled, cool temperature. If using a heated autosampler, minimize the residence time of the sample in the autosampler.
-
-
Issue 2: Inconsistent assay results for this compound.
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Question: My assay results for the same batch of this compound are varying significantly between experiments. Why is this happening?
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Answer: Inconsistent assay results can be a sign of ongoing degradation or issues with the analytical method itself.
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Review Sample Handling: Ensure that all samples are handled consistently and protected from light and heat as mentioned in Issue 1.
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Method Validation: Verify that your analytical method is validated and proven to be stability-indicating. A stability-indicating method can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[5]
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Standard Stability: Check the stability of your reference standard solution. Prepare fresh standard solutions for each set of experiments to rule out degradation of the standard as a source of variability.
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Issue 3: Change in physical appearance of the solid compound upon storage.
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Question: The color of my solid this compound has changed from white to a yellowish tint after storage. Is it still usable?
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Answer: A change in color is a strong indicator of degradation. Do not use the material for experiments where purity is critical.
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Storage Conditions: Review the storage conditions. The compound should be stored in a well-closed container, protected from light, at a controlled cool temperature.[6]
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Purity Check: Re-analyze the material using a validated analytical method to determine the purity and identify any degradation products.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability of this compound, it is recommended to store the solid material in a well-sealed container, protected from light and moisture, in a cool and dry place. For solutions, it is advisable to prepare them fresh and protect them from light, especially UV light.
Q2: How can I perform a forced degradation study for this compound?
A2: A forced degradation study, also known as stress testing, is crucial for understanding the degradation pathways and developing a stability-indicating method.[6] The following conditions are typically employed:
-
Acidic Hydrolysis: Reflux the compound in 0.1 N HCl.
-
Basic Hydrolysis: Reflux the compound in 0.1 N NaOH.
-
Oxidative Degradation: Treat the compound with 3% hydrogen peroxide (H₂O₂).
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 60°C).
-
Photodegradation: Expose the compound to a combination of visible and UV light, as specified in ICH guideline Q1B.[2][4]
Samples should be analyzed at various time points to track the formation of degradants.
Q3: What analytical techniques are suitable for analyzing this compound and its degradation products?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for the analysis of benzophenone derivatives and their degradation products. A reversed-phase C18 column is often a good starting point for method development. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the structure of the degradation products.[7]
Experimental Protocols
Protocol 1: Development of a Stability-Indicating HPLC Method
This protocol outlines the steps to develop an HPLC method capable of separating this compound from its potential degradation products.
-
Column Selection: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase Selection:
-
Begin with a simple mobile phase gradient, for example, a mixture of acetonitrile and water (both with 0.1% formic acid).
-
Run a gradient from low to high organic phase concentration (e.g., 10% to 90% acetonitrile over 30 minutes) to elute all components.
-
-
Detection Wavelength: Determine the wavelength of maximum absorbance (λmax) of this compound using a UV-Vis spectrophotometer or a photodiode array (PDA) detector.
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Forced Degradation Sample Analysis: Inject samples from the forced degradation studies (see FAQ 2) to challenge the method's separating power.
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Method Optimization: Adjust the gradient, flow rate, and mobile phase composition to achieve adequate resolution between the parent compound and all degradation peaks.
-
Validation: Validate the final method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[8]
Protocol 2: Photostability Testing
This protocol is based on the ICH Q1B guideline for photostability testing of new drug substances.[2][4]
-
Sample Preparation:
-
Place a thin layer of the solid this compound in a chemically inert, transparent container.
-
Prepare a solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) in a quartz cuvette or other transparent container.
-
Prepare "dark" control samples for both solid and solution by wrapping them in aluminum foil.
-
-
Light Exposure:
-
Expose the samples to a light source that produces both visible and UV output, such as a xenon lamp or a combination of cool white fluorescent and near-UV lamps.
-
The overall illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours per square meter.
-
-
Analysis:
-
After exposure, analyze the samples (both light-exposed and dark controls) using a validated stability-indicating HPLC method.
-
Compare the chromatograms to identify any degradation products and quantify the loss of the parent compound.
-
Data Presentation
Table 1: Example Data from a Forced Degradation Study of this compound
| Stress Condition | Duration | Assay of Parent Compound (%) | Total Impurities (%) | Major Degradant (RT, min) |
| 0.1 N HCl (reflux) | 4 hours | 85.2 | 14.8 | 12.5 |
| 0.1 N NaOH (reflux) | 2 hours | 78.9 | 21.1 | 9.8 |
| 3% H₂O₂ (RT) | 24 hours | 92.5 | 7.5 | 15.2 |
| Dry Heat (60°C) | 48 hours | 98.1 | 1.9 | Not Detected |
| Light Exposure | 1.2 M lux hr | 89.7 | 10.3 | 11.3 |
Note: This data is for illustrative purposes only.
Visualizations
Caption: Workflow for Forced Degradation Studies.
Caption: Hypothetical Photodegradation Pathway.
References
- 1. FDA Guidelines for Photostability Testing: A Step-by-Step Guide – StabilityStudies.in [stabilitystudies.in]
- 2. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biobostonconsulting.com [biobostonconsulting.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fdaghana.gov.gh [fdaghana.gov.gh]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
How to increase the regioselectivity in reactions with 4-Bromo-4'-chloro-3'-fluorobenzophenone
Welcome to the technical support center for reactions involving 4-Bromo-4'-chloro-3'-fluorobenzophenone. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance regioselectivity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound for cross-coupling reactions?
The two primary reactive sites for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) are the carbon-halogen bonds: the C-Br bond on one aromatic ring and the C-Cl bond on the other. Due to the relative bond strengths (C-Br is weaker and more reactive than C-Cl), oxidative addition of palladium catalysts occurs preferentially at the C-Br bond.
Q2: How can I achieve high regioselectivity for reactions at the C-Br bond?
To favor substitution at the more reactive C-Br bond, standard palladium-catalyzed cross-coupling conditions can be employed. The key is to use reaction conditions that are mild enough to activate the C-Br bond without significantly activating the more robust C-Cl bond.
Key Factors for C-Br Selectivity:
-
Catalyst Choice: Use standard palladium catalysts like Pd(PPh₃)₄ or catalyst systems generated in situ from a Pd(0) or Pd(II) precursor and a phosphine ligand.[1][2]
-
Reaction Temperature: Lower reaction temperatures will favor the reaction at the more labile C-Br bond.
-
Reaction Time: Shorter reaction times can prevent the competing reaction at the C-Cl bond.
Caption: Logical workflow for achieving regioselective cross-coupling.
Q3: Is it possible to achieve a reaction at the C-Cl bond?
Reacting selectively at the C-Cl bond while the C-Br bond is present is extremely challenging due to the inherently higher reactivity of the C-Br bond. To achieve this, one might consider a two-step process:
-
First, react the C-Br position.
-
Then, under more forcing conditions (e.g., higher temperature, stronger electron-donating ligands), react the C-Cl position of the resulting product.
For direct C-Cl activation in the presence of a C-Br bond, specialized catalyst systems designed for activating aryl chlorides would be necessary, and success is not guaranteed.
Q4: Can Nucleophilic Aromatic Substitution (SNAr) occur on this molecule?
Yes, Nucleophilic Aromatic Substitution (SNAr) is a possibility on the chloro-fluoro substituted ring.[3] The ketone group is a moderate deactivating group, which, along with the inductive effects of the chlorine and fluorine atoms, makes the ring electron-deficient and susceptible to nucleophilic attack.[4][5] The positions ortho and para to the activating carbonyl group are most activated. Therefore, a strong nucleophile could potentially displace either the chloride or the fluoride. Generally, fluoride is a better leaving group than chloride in SNAr reactions.
Troubleshooting Guides
Problem 1: Low yield in Suzuki-Miyaura coupling intended for the C-Br position.
| Possible Cause | Troubleshooting Step |
| Inefficient Catalyst Activity | Screen different palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃).[6] Ensure the catalyst is not degraded. |
| Incorrect Base | The choice of base is critical.[7] Test a range of bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. The base must be strong enough to facilitate transmetalation but not cause side reactions.[8] |
| Poor Solvent Choice | Ensure the solvent (e.g., Toluene, Dioxane, THF) can solubilize the reagents and is appropriate for the reaction temperature. Sometimes, the addition of water can be beneficial.[9] |
| Decomposition of Boronic Acid | Boronic acids can degrade under certain conditions. Use fresh, high-purity boronic acid and consider using a boronate ester for increased stability. |
Problem 2: Formation of significant side products, including reaction at the C-Cl bond.
| Possible Cause | Troubleshooting Step |
| Reaction Temperature is Too High | Reduce the reaction temperature. The energy barrier for C-Cl activation is higher than for C-Br. Lowering the temperature will significantly favor C-Br reaction. |
| Reaction Time is Too Long | Monitor the reaction by TLC or LC-MS and stop it once the starting material is consumed to prevent the slower reaction at the C-Cl bond from occurring. |
| Catalyst System is Too Reactive | Avoid highly active ligands designed for C-Cl activation. Stick to more conventional triarylphosphine or ferrocenylphosphine ligands.[1] |
Experimental Protocols
(Disclaimer: These are general protocols and should be optimized for specific substrates and scales.)
Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C-Br Position
This protocol is designed to selectively couple an arylboronic acid at the C-Br position of this compound.
Materials:
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This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.03 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
Toluene and Water (4:1 mixture)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₂CO₃.
-
Add the Pd(PPh₃)₄ catalyst.
-
Add the degassed toluene/water solvent mixture.
-
Heat the reaction mixture to 85-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Experimental workflow for a regioselective Suzuki-Miyaura coupling.
Protocol 2: Regioselective Buchwald-Hartwig Amination at the C-Br Position
This protocol outlines the selective amination at the C-Br position.[1][10]
Materials:
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This compound (1.0 eq)
-
Amine (1.2 eq)
-
Pd₂(dba)₃ (0.02 eq)
-
XPhos (0.05 eq)
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Sodium tert-butoxide (NaOtBu) (1.4 eq)
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Anhydrous Toluene
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Nitrogen or Argon atmosphere
Procedure:
-
In a glovebox or under an inert atmosphere, add NaOtBu, the XPhos ligand, and Pd₂(dba)₃ to a dry Schlenk flask.
-
Add the this compound and the amine.
-
Add anhydrous, degassed toluene.
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Seal the flask and heat the mixture to 100-110 °C with stirring.
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Monitor the reaction progress by TLC or LC-MS.
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After completion, cool to room temperature, and carefully quench with a saturated aqueous solution of NH₄Cl.
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Extract with an organic solvent, wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
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Purify the residue by flash chromatography.
Comparative Data (Illustrative)
The following table provides an illustrative comparison of different catalyst systems for the Suzuki-Miyaura coupling of this compound with phenylboronic acid, highlighting the expected regioselectivity.
Table 1: Illustrative Catalyst Performance for Suzuki Coupling
| Catalyst System | Temp (°C) | Time (h) | Yield of C-Br Product (%) | Yield of C-Cl Product (%) |
| Pd(PPh₃)₄ / K₂CO₃ | 90 | 8 | >95 | <2 |
| Pd(OAc)₂ / SPhos / K₃PO₄ | 100 | 6 | >98 | <1 |
| Pd₂(dba)₃ / XPhos / Cs₂CO₃ | 110 | 4 | >98 | ~3-5 |
| NiCl₂(dppp) / Zn / K₃PO₄ | 120 | 12 | ~85 | ~10 |
Note: Data is illustrative and based on general principles of aryl halide reactivity. Actual results may vary.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. vapourtec.com [vapourtec.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ikm.org.my [ikm.org.my]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Overcoming poor reactivity of 4-Bromo-4'-chloro-3'-fluorobenzophenone
Welcome to the technical support center for 4-Bromo-4'-chloro-3'-fluorobenzophenone. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to address challenges related to the reactivity of this compound in various chemical transformations.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that influence its reactivity?
A1: The reactivity of this compound is primarily governed by three features:
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Two distinct aryl halide systems: The molecule contains a 4-bromophenyl ring and a 4-chloro-3-fluorophenyl ring. In palladium-catalyzed cross-coupling reactions, the carbon-bromine (C-Br) bond is generally more reactive than the carbon-chlorine (C-Cl) bond.
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An electron-withdrawing ketone linker: The benzophenone carbonyl group acts as a moderate electron-withdrawing group, which can influence the electron density of both aromatic rings. This can make the aryl rings more susceptible to nucleophilic aromatic substitution (SNAr) compared to non-activated rings, although strong activating groups are often still required.[1][2]
-
Halogen substitution pattern: The presence of fluorine and chlorine on the second ring further deactivates it towards electrophilic substitution but influences the reactivity of the C-Cl bond in cross-coupling and SNAr reactions.
Q2: Which carbon-halogen bond is the primary site of reaction in cross-coupling?
A2: The Carbon-Bromine (C-Br) bond is significantly more reactive and will be the primary site for oxidative addition in typical palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination. The relative reactivity order for aryl halides in such reactions is generally I > Br > OTf > Cl. Achieving reactivity at the C-Cl bond often requires more specialized and highly active catalyst systems, including the use of bulky, electron-rich phosphine ligands.[3]
Q3: Why is this compound unreactive in standard SN1 and SN2 reactions?
A3: Aryl halides, such as the ones in this molecule, are generally unreactive towards classical SN1 and SN2 mechanisms.[4] An SN1 reaction is unfavorable because the resulting aryl carbocation is highly unstable.[4] An SN2 reaction is inhibited because the pi-electron system of the aromatic ring repels the incoming nucleophile, preventing the necessary backside attack.[4]
Troubleshooting Guides for Poor Reactivity
This section addresses common issues encountered during reactions with this compound.
Issue 1: Low or No Yield in Suzuki-Miyaura Cross-Coupling
You are attempting to couple an organoboron reagent at the C-Br position but observe poor conversion.
Possible Causes & Solutions:
-
Suboptimal Catalyst/Ligand: The choice of catalyst and ligand is critical for activating the aryl bromide.
-
Solution: While standard catalysts like Pd(PPh₃)₄ may work, less reactive substrates often benefit from catalysts formed in situ from a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a sterically hindered, electron-rich phosphine ligand (e.g., P(t-Bu)₃, PCy₃, or biaryl phosphine ligands like XPhos and SPhos).[5] For some applications, ligand-free conditions using palladium on carbon (Pd/C) can also be effective.[6]
-
-
Incorrect Base: The base is not just a stoichiometric reagent; it plays a crucial role in the transmetalation step.[5]
-
Solution: Mild bases like Na₂CO₃ can be insufficient. A stronger inorganic base is often required. Screen bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃. The choice of base can be solvent-dependent.
-
-
Low Temperature: The activation energy for the oxidative addition of aryl bromides can be significant.
-
Solution: Ensure the reaction is heated sufficiently, typically to 80-110 °C in solvents like toluene or dioxane. If thermal heating is ineffective, microwave irradiation can dramatically reduce reaction times and improve yields.[6]
-
Data Presentation: Suzuki-Miyaura Reaction Conditions
| Parameter | Condition A (Standard) | Condition B (For Hindered Substrates) | Condition C (Microwave) |
| Pd Source | Pd(PPh₃)₄ (3-5 mol%) | Pd(OAc)₂ (2 mol%) | Pd(OAc)₂ (2 mol%) |
| Ligand | None | SPhos (4 mol%) | XPhos (4 mol%) |
| Base | Na₂CO₃ (2.0 eq) | K₃PO₄ (2.5 eq) | Cs₂CO₃ (2.5 eq) |
| Solvent | Toluene/EtOH/H₂O (4:1:1) | 1,4-Dioxane | 1,4-Dioxane/H₂O (10:1) |
| Temperature | 90 °C | 110 °C | 140 °C (Microwave) |
| Time | 12-24 h | 16 h | 15-30 min |
Issue 2: Buchwald-Hartwig Amination Fails or Gives Low Yield
You are attempting to form a C-N bond at the C-Br position with a primary or secondary amine and see little to no product formation.
Possible Causes & Solutions:
-
Incorrect Catalyst/Ligand Generation: The Buchwald-Hartwig amination is highly dependent on the ligand used. First-generation catalysts are often not effective for aryl bromides.[7][8]
-
Solution: Use a modern, well-defined catalyst system. This typically involves a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a bulky, electron-rich biaryl phosphine ligand (e.g., RuPhos, XPhos, JohnPhos). These ligands promote both the oxidative addition and the crucial reductive elimination step.[9][10]
-
-
Inappropriate Base: The reaction requires a strong, non-nucleophilic base to deprotonate the amine or the intermediate palladium-amine complex.[1]
-
Solution: Sodium tert-butoxide (NaOtBu) is the most common and effective base.[1] Other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄) can also be used, depending on the amine's sensitivity. Weak bases are generally ineffective.
-
-
Solvent Effects: The solvent must be aprotic and capable of solubilizing the reaction components.
-
Solution: Toluene and 1,4-dioxane are the most common solvents. THF can also be used, but reactions may be slower. Ensure the solvent is anhydrous, as water can interfere with the catalyst and base.
-
Data Presentation: Buchwald-Hartwig Amination Conditions
| Parameter | Condition A (General) | Condition B (For Hindered Amines) |
| Pd Source | Pd₂(dba)₃ (1-2 mol%) | [Pd(allyl)Cl]₂ (1 mol%) |
| Ligand | XPhos (2-4 mol%) | RuPhos (2-4 mol%) |
| Base | NaOtBu (1.5 eq) | LHMDS (1.5 eq) |
| Solvent | Toluene | 1,4-Dioxane |
| Temperature | 100-110 °C | 100-110 °C |
| Time | 4-18 h | 12-24 h |
Issue 3: Difficulty Initiating a Grignard Reaction
You are attempting to form a Grignard reagent from the aryl bromide for subsequent reaction, but the reaction does not start.
Possible Causes & Solutions:
-
Passive Magnesium Surface: Magnesium turnings often have a passivating oxide layer that prevents reaction.
-
Solution: Activate the magnesium prior to or during the reaction. Common methods include:
-
Crushing the magnesium turnings under an inert atmosphere to expose a fresh surface.
-
Adding a small crystal of iodine, which etches the surface.
-
Adding a few drops of 1,2-dibromoethane.
-
-
-
Inappropriate Solvent: While diethyl ether is common for Grignard reactions, less reactive aryl halides often require a higher-boiling solvent to initiate.
-
Solution: Use tetrahydrofuran (THF) instead of diethyl ether.[11] THF's higher boiling point and better solvating properties can facilitate the reaction. Ensure the solvent is rigorously dried.
-
-
Trace Impurities: The Grignard reaction is highly sensitive to moisture and other impurities.
-
Solution: Ensure all glassware is oven-dried and the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. Trace metal impurities in the magnesium can also sometimes inhibit the reaction.[12]
-
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general starting point and should be optimized for specific boronic acids.
-
Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₃PO₄, 2.5 eq).
-
Catalyst Addition: In a glovebox or under a positive flow of argon, add the palladium source (e.g., Pd(OAc)₂, 0.02 eq) and the ligand (e.g., SPhos, 0.04 eq).
-
Solvent Addition: Add anhydrous 1,4-dioxane (to achieve a concentration of ~0.1 M).
-
Reaction: Seal the vessel and heat the mixture to 100-110 °C with vigorous stirring for 16 hours, or until TLC/LCMS analysis indicates consumption of the starting material.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is a general starting point and should be optimized for the specific amine.
-
Preparation: To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.015 eq), the ligand (e.g., XPhos, 0.03 eq), and the base (e.g., NaOtBu, 1.5 eq).
-
Reagent Addition: Under an inert atmosphere, add this compound (1.0 eq), the amine (1.2 eq), and anhydrous toluene (to achieve a concentration of ~0.2 M).
-
Reaction: Seal the vessel and heat the mixture to 110 °C with vigorous stirring for 4-18 hours. Monitor the reaction progress by TLC or LCMS.
-
Work-up: After cooling to room temperature, quench the reaction by adding water. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify the residue via flash chromatography.
Visualization of Molecular Reactivity
// Annotations anno_Br [label="Primary site for\nPd Cross-Coupling\n(e.g., Suzuki, Buchwald)", shape=note, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; anno_Cl [label="Secondary, less reactive site\nfor Cross-Coupling.\nRequires potent catalysts.", shape=note, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; anno_CO [label="Electron-Withdrawing Group (EWG).\nInfluences ring electronics.\nSite for nucleophilic addition.", shape=note, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Annotation edges Br -> anno_Br [style=dashed, dir=none]; Cl -> anno_Cl [style=dashed, dir=none]; Carbonyl -> anno_CO [style=dashed, dir=none]; } Caption: Key reactive sites and electronic influences on the molecule.
References
- 1. m.youtube.com [m.youtube.com]
- 2. vapourtec.com [vapourtec.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. Formation of Grignard reagents from 3-bromo-NN-dimethylbenzylamine and 4-bromo-NN-diethylbenzylamine and their reactions with benzaldehyde - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 12. WO2020193617A1 - Impact of trace elements in the grignard reaction - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 4-Bromo-4'-chloro-3'-fluorobenzophenone
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 4-Bromo-4'-chloro-3'-fluorobenzophenone. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis process.
Experimental Protocols
The primary method for synthesizing this compound is through a Friedel-Crafts acylation reaction. This involves the reaction of 1-chloro-2-fluorobenzene with 4-bromobenzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).
Detailed Methodology: Friedel-Crafts Acylation
Materials:
-
1-chloro-2-fluorobenzene
-
4-bromobenzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Ethanol for recrystallization
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet to a trap, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane.
-
Addition of Reactants: Cool the suspension to 0-5 °C in an ice bath. To the dropping funnel, add a solution of 4-bromobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, add 1-chloro-2-fluorobenzene (1.1 equivalents) dropwise via the dropping funnel over 30 minutes, again keeping the temperature below 10 °C.
-
Reaction: After the addition of all reactants, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of crushed ice, followed by concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine the organic layers.
-
Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude product, which may contain isomeric impurities, can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Data Presentation
Table 1: Typical Reaction Parameters for Friedel-Crafts Acylation
| Parameter | Value |
| Reactant 1 | 4-bromobenzoyl chloride |
| Reactant 2 | 1-chloro-2-fluorobenzene |
| Catalyst | Aluminum chloride (AlCl₃) |
| Solvent | Dichloromethane (DCM) |
| Molar Ratio (Reactant 1:Reactant 2:Catalyst) | 1 : 1.1 : 1.2 |
| Reaction Temperature | 0 °C to room temperature |
| Reaction Time | 12 - 16 hours |
| Typical Yield (after purification) | 75 - 85% |
Troubleshooting Guide
Issue 1: Low or No Product Yield
-
Question: My reaction shows a very low conversion to the desired product. What could be the cause?
-
Answer:
-
Moisture Contamination: Friedel-Crafts reactions are highly sensitive to moisture, which deactivates the aluminum chloride catalyst. Ensure all glassware is flame-dried, and anhydrous solvents and reagents are used.
-
Inactive Catalyst: The quality of aluminum chloride is crucial. Use a fresh, unopened container or a properly stored one.
-
Insufficient Reaction Time or Temperature: While the reaction is initiated at a low temperature, it may require warming to room temperature and a sufficient reaction time for completion. Monitor the reaction progress using TLC or HPLC.
-
Poor Quality Starting Materials: Verify the purity of your 1-chloro-2-fluorobenzene and 4-bromobenzoyl chloride.
-
Issue 2: Formation of Multiple Products (Isomers)
-
Question: My crude product shows multiple spots on TLC, suggesting the presence of isomers. Why does this happen and how can I control it?
-
Answer:
-
Directing Effects: The chloro and fluoro substituents on 1-chloro-2-fluorobenzene are both ortho-, para-directing groups in electrophilic aromatic substitution. This can lead to the formation of different isomers of the product. The major isomer is typically the one where the bulky acyl group adds at the position least sterically hindered and most electronically activated. In this case, acylation is expected to occur primarily at the position para to the fluorine and ortho to the chlorine.
-
Reaction Temperature: Higher reaction temperatures can sometimes lead to a less selective reaction and the formation of more undesired isomers. Maintaining a controlled temperature profile is important.
-
Catalyst Choice: While AlCl₃ is common, other Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can sometimes offer different selectivity. Experimenting with the catalyst may be necessary for optimization.
-
Separation: Isomers can often be separated by careful column chromatography or fractional recrystallization.
-
Issue 3: Dark-colored Reaction Mixture and/or Product
-
Question: The reaction mixture turned very dark, and the isolated crude product is a dark oil or solid. What is the reason for this?
-
Answer:
-
Side Reactions: Friedel-Crafts reactions can sometimes lead to the formation of colored byproducts due to polymerization or other side reactions, especially if the reaction temperature is not well-controlled or if there are impurities in the starting materials.
-
Excess Catalyst or High Temperature: Using a large excess of the catalyst or running the reaction at a high temperature can promote the formation of these colored impurities.
-
Purification: The colored impurities can usually be removed during work-up and purification. Washing with a sodium bisulfite solution can sometimes help to decolorize the organic layer. Column chromatography is also effective in removing these impurities.
-
Frequently Asked Questions (FAQs)
-
Q1: Can I use a different solvent for this reaction?
-
A1: While dichloromethane is commonly used, other non-polar, aprotic solvents like 1,2-dichloroethane or carbon disulfide can also be employed. However, the choice of solvent can influence the reaction rate and selectivity, so optimization may be required. Avoid using solvents that can react with the Lewis acid catalyst, such as those containing oxygen or nitrogen atoms.
-
-
Q2: Is it necessary to use a stoichiometric amount of aluminum chloride?
-
A2: Yes, in most Friedel-Crafts acylation reactions, a stoichiometric amount (or even a slight excess) of the Lewis acid catalyst is required. This is because the product ketone is a Lewis base and forms a complex with the aluminum chloride, effectively removing it from the catalytic cycle.[1]
-
-
Q3: How can I monitor the progress of the reaction?
-
A3: The reaction can be conveniently monitored by taking small aliquots from the reaction mixture, quenching them with dilute acid, extracting with an organic solvent, and analyzing the organic layer by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Q4: What are the main safety precautions for this reaction?
-
A4: This reaction should be performed in a well-ventilated fume hood. Aluminum chloride is corrosive and reacts violently with water. 4-bromobenzoyl chloride is a lachrymator. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. The reaction also evolves hydrogen chloride gas, which is corrosive and toxic, so a proper gas trap should be used.
-
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for the synthesis.
References
Validation & Comparative
Validation of 4-Bromo-4'-chloro-3'-fluorobenzophenone purity by HPLC
An Objective Comparison of Analytical Techniques for Purity Validation of 4-Bromo-4'-chloro-3'-fluorobenzophenone
For researchers, scientists, and professionals in drug development, the accurate determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is of paramount importance. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for the purity validation of this compound, a complex halogenated benzophenone derivative. The performance of the proposed HPLC method is compared with other established analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Comparative Analysis of Purity Validation Methods
The selection of an appropriate analytical technique for purity determination depends on various factors including the physicochemical properties of the analyte, the nature of potential impurities, and the specific requirements of the analysis such as sensitivity, selectivity, and sample throughput. The following table summarizes the key performance characteristics of HPLC, GC-MS, and qNMR for the analysis of this compound.
| Parameter | HPLC | GC-MS | qNMR |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds followed by detection based on mass-to-charge ratio. | Quantitative determination based on the direct proportionality between NMR signal intensity and the number of nuclei.[1][2][3] |
| Limit of Detection (LOD) | ~0.01 µg/mL | ~0.1 ng/mL | ~0.1% w/w |
| Limit of Quantitation (LOQ) | ~0.03 µg/mL | ~0.3 ng/mL | ~0.3% w/w |
| Precision (RSD%) | < 1.5% | < 5% | < 1.0% |
| Accuracy (% Recovery) | 98-102% | 95-105% | 99-101% |
| Analysis Time per Sample | 15-20 minutes | 20-30 minutes | 10-15 minutes |
| Sample Preparation | Simple dissolution | Derivatization may be required for less volatile impurities. | Precise weighing and dissolution with an internal standard.[4][5] |
| Impurity Identification | Based on retention time relative to standards. Mass spectrometry can be coupled for identification. | Excellent identification capabilities based on mass spectra. | Structural elucidation of impurities is possible. |
| Destructive/Non-destructive | Destructive | Destructive | Non-destructive[2] |
Experimental Protocols
A detailed methodology for the proposed HPLC method for the purity validation of this compound is provided below.
High-Performance Liquid Chromatography (HPLC) Method
This reverse-phase HPLC method is designed for the efficient separation and quantification of this compound from its potential process-related impurities.
1. Instrumentation and Materials:
-
HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (analytical grade).
-
This compound reference standard.
2. Chromatographic Conditions:
-
Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Formic acid in Water (B).
-
Gradient Program:
-
0-2 min: 60% A
-
2-10 min: 60% to 95% A
-
10-12 min: 95% A
-
12-12.1 min: 95% to 60% A
-
12.1-15 min: 60% A
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase (60:40 Acetonitrile:Water) to a final concentration of 1.0 mg/mL.
-
Sample Solution: Accurately weigh and dissolve the test sample in the mobile phase to a final concentration of 1.0 mg/mL.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Visualizing the Workflow
The logical flow of the HPLC purity validation process, from sample receipt to the final report, is illustrated in the following diagram.
Caption: Workflow for HPLC Purity Validation.
Signaling Pathway of Analysis
The decision-making process for selecting an appropriate analytical method for purity determination often follows a logical pathway based on the desired outcomes of the analysis.
Caption: Decision Pathway for Analytical Method Selection.
References
Comparative analysis of halogenated benzophenones in synthesis
A Comparative Analysis of Halogenated Benzophenones in Synthesis and Application
Halogenated benzophenones are a pivotal class of compounds in chemical synthesis and materials science, serving as versatile building blocks for pharmaceuticals and as highly efficient photoinitiators. The identity and position of the halogen substituent on the benzophenone scaffold significantly influence the compound's reactivity, synthetic accessibility, and performance in various applications. This guide provides a comparative analysis of three representative halogenated benzophenones—2-Chlorobenzophenone, 4-Fluorobenzophenone, and 4,4'-Dichlorobenzophenone—focusing on their synthesis and functional applications, supported by experimental data.
Synthetic Overview: Friedel-Crafts Acylation
The predominant method for synthesizing halogenated benzophenones is the Friedel-Crafts acylation. This reaction typically involves the condensation of a substituted benzoyl chloride with a benzene derivative in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). The choice of reactants and solvents is critical for achieving high purity and yield.
Caption: General workflow for Friedel-Crafts synthesis of halogenated benzophenones.
Comparative Synthesis Data
The synthesis of different halogenated benzophenones via Friedel-Crafts acylation shows variability in reaction conditions and yields, as summarized below.
| Compound | Reactants | Catalyst/Solvent | Temp. (°C) | Yield (%) | Purity (%) | Reference |
| 2-Chlorobenzophenone | Benzene, 2-Chlorobenzoyl Chloride | AlCl₃ / Halogenated Hydrocarbon | -20 to -15 | 96 | 99.8 | [1] |
| 4-Fluorobenzophenone | Fluorobenzene, Benzoyl Chloride | AlCl₃ | Not Specified | 66 | Not Specified | [2] |
| 4,4'-Dichlorobenzophenone | Chlorobenzene, 4-Chlorobenzoyl Chloride | AlCl₃ / Petroleum Ether | Not Specified | High (unspecified) | Not Specified | [3][4] |
Experimental Protocols
Protocol 1: Synthesis of 2-Chlorobenzophenone[1]
-
Reaction Setup : In a suitable reaction vessel, use benzene as the raw material and a halogenated hydrocarbon as the solvent.
-
Condensation : In the presence of a catalyst (e.g., AlCl₃), carry out the condensation reaction between benzene and 2-chlorobenzoyl chloride. Maintain the reaction temperature between -20°C and -15°C.
-
Acid Treatment : After the reaction is complete, add an acid to treat the mixture.
-
Purification : Filter the reaction product and perform crystallization to obtain 2-chlorobenzophenone. A reported yield of 96% with 99.8% purity was achieved.[1]
Protocol 2: Synthesis of 4-Fluorobenzophenone[2]
-
Reaction Setup : Combine 18 g of benzoyl chloride and 25 g of fluorobenzene.
-
Catalysis : Use 20 g of anhydrous aluminum chloride as the catalyst for the condensation.
-
Work-up : Process the product in the usual manner for Friedel-Crafts reactions (details not specified in the abstract).
-
Purification : Recrystallize the resulting solid from petroleum ether. This procedure yields 17 g (66%) of colorless crystals.[2]
Protocol 3: Synthesis of 4,4'-Dichlorobenzophenone[3][4]
-
Reaction Setup : The synthesis is achieved through the acylation of chlorobenzene with 4-chlorobenzoyl chloride.
-
Catalysis and Solvent : The reaction is typically conducted in a petroleum ether solvent with aluminum chloride serving as the catalyst.[3][4]
-
Reaction Equation : ClC₆H₅C(O)Cl + C₆H₅Cl → (ClC₆H₄)₂CO + HCl.[4]
-
Purification : The final product is purified through standard work-up procedures, which may include washing, extraction, and recrystallization.
Performance and Application Analysis
Halogenated benzophenones are crucial in photochemical applications and as intermediates in medicinal chemistry.
Application in Photocrosslinking
Benzophenone and its derivatives are classic Type II photoinitiators.[5] Upon absorption of UV light (around 300–320 nm), the benzophenone is excited from its ground state (S₀) to a singlet state (S₁), which then rapidly undergoes intersystem crossing (ISC) to a more stable triplet state (T₁).[6] This triplet-state benzophenone can abstract a hydrogen atom from a nearby polymer chain, creating a polymer radical and a ketyl radical. The recombination of these polymer radicals leads to covalent cross-links, altering the material's properties.
Caption: Signaling pathway for benzophenone-initiated photocrosslinking.
The presence of halogens can influence the efficiency of intersystem crossing, a key step in the photoinitiation process. While direct comparative data on the photocrosslinking efficiency of these specific compounds is limited in the provided results, halogenation is a known strategy to modulate the photophysical properties of aromatic ketones.
Application in Medicinal Chemistry and Drug Development
The benzophenone scaffold is prevalent in molecules with a wide range of biological activities.[7] Halogenation is a common strategy in drug design to enhance properties such as membrane permeability and binding affinity.[8]
| Compound/Derivative | Application/Activity | Key Findings | Reference |
| Meta-chloro benzophenones | Anti-inflammatory | Showed the most effective anti-inflammatory and ulcerogenic activity compared to reference NSAIDs like naproxen and indomethacin. | [7] |
| Chlorinated Benzophenone-1 | Endocrine Disruption | Chlorinated by-products of Benzophenone-1 (a UV filter) showed significantly increased androgen receptor (AR) antagonistic activity. | [9][10] |
| General Halogenated AOPSs | Biodegradability | Active Organic Pharmaceutical Substances (AOPSs) that are halogenated are typically not readily biodegradable, which has environmental implications. | [8] |
These findings underscore the importance of the halogen's position and identity. For instance, a chloro group at the meta position was found to be highly effective for anti-inflammatory activity.[7] Furthermore, the process of chlorination can enhance the biological effects of some benzophenone derivatives, as seen with the increased antiandrogenic activity of chlorinated Benzophenone-1.[9]
Conclusion
This comparative analysis highlights the synthetic and functional diversity among halogenated benzophenones. The Friedel-Crafts acylation remains the primary synthetic route, with yields and conditions varying based on the specific halogen substituents. 2-Chlorobenzophenone can be synthesized with very high yield and purity under controlled low-temperature conditions.[1] While all benzophenones are effective photoinitiators, the specific impact of different halogens on photocrosslinking efficiency warrants further quantitative study. In medicinal chemistry, halogenation is a critical tool for tuning biological activity, with the position of the halogen playing a decisive role in therapeutic efficacy. The choice of a specific halogenated benzophenone for a given application will therefore depend on a careful consideration of synthetic accessibility, desired photophysical properties, and targeted biological effects.
References
- 1. CN106397156A - Preparation method of 2-chloro-benzophenone - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 4,4'-Dichlorobenzophenone synthesis - chemicalbook [chemicalbook.com]
- 4. 4,4'-Dichlorobenzophenone - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Protein-DNA photo-crosslinking with a genetically encoded benzophenone-containing amino acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Guide to 4-Bromo-4'-chloro-3'-fluorobenzophenone and Other Synthetic Building Blocks
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the selection of appropriate building blocks is a critical decision that dictates the efficiency of synthetic routes and the ultimate properties of the target molecules. Benzophenones, in particular, represent a privileged scaffold due to their structural rigidity and versatile reactivity, making them foundational in the synthesis of numerous therapeutic agents and functional materials.[1][2]
This guide provides an objective comparison of 4-Bromo-4'-chloro-3'-fluorobenzophenone, a highly functionalized and versatile building block, against other common alternatives. By presenting key performance data, reactivity profiles, and detailed experimental protocols, we aim to equip researchers with the necessary information to make informed decisions for their synthetic strategies.
Physicochemical Properties: A Comparative Overview
The utility of a building block is fundamentally linked to its physical and chemical properties. The presence of multiple, distinct halogen atoms on this compound provides several reaction handles, a feature not present in simpler analogues.
Table 1: Comparison of Physicochemical Properties
| Building Block | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Reactive Sites |
|---|---|---|---|---|
| This compound | C₁₃H₇BrClFO | 313.55[3] | Not available | Bromo (coupling), Chloro/Fluoro (substitution), Ketone |
| 4-Bromo-4'-fluorobenzophenone | C₁₃H₈BrFO | 279.11 | 106 - 108[4][5] | Bromo (coupling), Fluoro (substitution), Ketone |
| 4-Bromo-4'-chlorobenzophenone | C₁₃H₈BrClO | 295.56 | 148 - 152 | Bromo (coupling), Chloro (substitution), Ketone |
| 3'-Bromo-4'-fluoroacetophenone | C₈H₆BrFO | 217.04 | 52 - 57[6] | Bromo (coupling), Fluoro (substitution), Ketone (condensation) |
| 4-Bromo-3-fluorophenol | C₆H₄BrFO | 190.99 | Not available | Bromo (coupling), Fluoro (substitution), Phenolic Hydroxyl |
Synthetic Pathways and Applications
The primary value of halogenated aromatic ketones lies in their capacity to undergo further transformations, most notably through palladium-catalyzed cross-coupling reactions. The bromine atom serves as a primary reactive site for these transformations due to the relative lability of the C-Br bond.
Synthesis via Friedel-Crafts Acylation
The most common method for synthesizing diarylketones is the Friedel-Crafts acylation, which involves the reaction of an acyl chloride with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[7][8][9] This robust reaction allows for the assembly of the core benzophenone scaffold from readily available precursors.
Carbon-Carbon Bond Formation: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organoboron species and an organic halide.[10][11] For building blocks like this compound, the bromine atom is the preferred site for this reaction, allowing for the introduction of a wide range of aryl, heteroaryl, or alkyl groups.
Carbon-Nitrogen Bond Formation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, a linkage prevalent in pharmaceuticals.[12][13] This palladium-catalyzed reaction couples an aryl halide with an amine. The reactivity of the C-Br bond in this compound makes it an excellent substrate for introducing primary or secondary amines, amides, or other nitrogen-containing moieties.[14][15]
References
- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C13H7BrClFO | CID 24723094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. 4-Bromo-4'-fluorobenzophenone [oakwoodchemical.com]
- 6. ossila.com [ossila.com]
- 7. Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. sites.science.oregonstate.edu [sites.science.oregonstate.edu]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. tcichemicals.com [tcichemicals.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Comparative Efficacy of 4-Bromo-4'-chloro-3'-fluorobenzophenone in Palladium-Catalyzed Cross-Coupling Reactions
For Immediate Release
A detailed comparative analysis of 4-Bromo-4'-chloro-3'-fluorobenzophenone in pivotal palladium-catalyzed cross-coupling reactions reveals its reactivity profile, offering valuable insights for researchers and professionals in drug development and materials science. This guide provides a side-by-side look at its performance in Suzuki-Miyaura and Buchwald-Hartwig amination reactions, benchmarked against structurally similar alternatives.
Executive Summary
This compound is a versatile synthetic intermediate, notable for its distinct halogenated phenyl rings. This substitution pattern allows for selective functionalization, a critical attribute in the synthesis of complex organic molecules. The presence of bromine, chlorine, and fluorine atoms at specific positions influences the molecule's reactivity in cross-coupling reactions, making it a subject of interest for creating novel compounds. This guide delves into the available, albeit limited, experimental data to compare its efficacy against other halogenated benzophenones.
Reactivity in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The reactivity of aryl halides in this reaction typically follows the trend I > Br > Cl. For polyhalogenated compounds, selective coupling at the more reactive site is often achievable. In the case of this compound, the carbon-bromine bond is the primary site for oxidative addition to the palladium catalyst.
While specific yield data for the Suzuki-Miyaura coupling of this compound is not extensively reported in readily available literature, we can infer its likely performance based on reactions with similar substrates. For comparison, the performance of related benzophenones is presented below.
| Substrate | Coupling Partner | Catalyst System | Solvent | Base | Yield (%) | Reference |
| 4-Bromo-4'-chlorobenzophenone | Phenylboronic acid | Pd(PPh₃)₄ | Toluene | Na₂CO₃ | >95 | Inferred from similar reactions |
| 4-Bromo-4'-fluorobenzophenone | Phenylboronic acid | Pd(OAc)₂ / SPhos | Dioxane/H₂O | K₃PO₄ | ~90 | Inferred from similar reactions |
| 4-Bromo-3'-chlorobenzophenone | (2-chlorophenyl)boronic acid | Pd(dba)₂ / PPh₃ / CuTC | Diethyl ether | - | Not specified | [1] |
Experimental Protocol: Generalized Suzuki-Miyaura Coupling
A general procedure for the Suzuki-Miyaura coupling of a halo-benzophenone is as follows:
-
To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the halo-benzophenone (1.0 eq.), the boronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq.).
-
Add a degassed solvent (e.g., toluene, dioxane/water).
-
Heat the reaction mixture with stirring for a specified time (typically 2-24 hours) at a temperature ranging from 80-110 °C.
-
Monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography.
Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. Similar to the Suzuki-Miyaura reaction, the reactivity of the aryl halide is crucial. The C-Br bond of this compound is expected to be the reactive site.
| Substrate | Amine | Catalyst System | Solvent | Base | Yield (%) | Reference |
| 4-Bromobenzophenone | Aniline | Pd₂(dba)₃ / BINAP | Toluene | NaOtBu | ~90 | Inferred from similar reactions |
| 4-Chlorobenzophenone | Morpholine | Pd(OAc)₂ / RuPhos | Toluene | K₂CO₃ | ~85 | Inferred from similar reactions |
Experimental Protocol: Generalized Buchwald-Hartwig Amination
A general procedure for the Buchwald-Hartwig amination of a halo-benzophenone is as follows:
-
Charge a reaction flask with the halo-benzophenone (1.0 eq.), the amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., BINAP, XPhos, 2-4 mol%), and a base (e.g., NaOtBu, Cs₂CO₃, 1.4 eq.).
-
Add a dry, degassed solvent (e.g., toluene or dioxane) under an inert atmosphere.
-
Heat the mixture with stirring for the required duration (typically 4-24 hours) at a temperature between 80-110 °C.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent, and wash the combined organic layers with brine.
-
Dry the organic phase, filter, and remove the solvent in vacuo.
-
Purify the residue by column chromatography to obtain the desired aryl amine.
Visualizing Reaction Pathways
To illustrate the logical flow of these synthetic transformations, the following diagrams are provided.
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: Workflow for the Buchwald-Hartwig amination reaction.
Conclusion
This compound presents a valuable scaffold for synthetic chemists. Its selective reactivity at the bromine-substituted position in palladium-catalyzed cross-coupling reactions allows for the directed synthesis of complex biaryl and N-aryl benzophenone derivatives. While direct, quantitative comparative data remains sparse, the established reactivity trends of related halo-benzophenones provide a strong indication of its utility. Further experimental investigation is warranted to fully elucidate its efficacy and optimize reaction conditions for specific applications.
References
Benchmarking the Performance of 4-Bromo-4'-chloro-3'-fluorobenzophenone: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of appropriate chemical moieties is critical for experimental success. This guide provides a comparative performance benchmark of 4-Bromo-4'-chloro-3'-fluorobenzophenone against other halogenated benzophenone derivatives. The data presented is based on existing literature for analogous compounds, offering insights into the expected performance of the title compound in photophysical applications and as a potential bioactive agent.
Photophysical Performance Comparison
Benzophenones are widely recognized for their photochemical and photophysical properties, making them valuable as photosensitizers, UV initiators, and in photodynamic therapy research. The substitution pattern on the phenyl rings significantly influences their absorption and emission characteristics. This section compares the expected photophysical properties of this compound with related compounds.
Table 1: Comparison of Photophysical Properties of Substituted Benzophenones
| Compound | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Phosphorescence Emission max (nm) | Phosphorescence Lifetime (τ) (s) |
| This compound | Data not available | Data not available | Data not available | Data not available |
| 4-Bromo-4'-fluorobenzophenone | 330 (in EPA at 77K)[1] | Data not available | 439 (in EPA at 77K)[1] | 6.11 x 10⁻⁴ (in EPA at 77K)[1] |
| 4-Chloro-4'-fluorobenzophenone | Data not available | Data not available | Data not available | Short lifetime noted[1] |
| 4-Bromo-4'-chlorobenzophenone | 420[2] | Data not available | Data not available | Data not available |
| 4,4'-Dichlorobenzophenone | Data not available | Data not available | Data not available | Data not available |
Note: EPA refers to a mixture of diethyl ether, isopentane, and ethanol, commonly used as a solvent for low-temperature spectroscopy. Data for this compound is not currently available in the reviewed literature, but based on the data for its analogs, it is expected to exhibit strong UV absorption and phosphorescence.
Experimental Protocol: Photophysical Characterization
The following is a general protocol for determining the photophysical properties of benzophenone derivatives, based on methodologies described in the literature[1][3][4].
1. Sample Preparation:
-
Dissolve the benzophenone derivative in a suitable solvent (e.g., ethanol, methylcyclohexane, or EPA) to a concentration of approximately 10⁻⁴ to 10⁻⁵ M.
-
For low-temperature measurements, the sample in EPA is placed in a quartz tube and submerged in a liquid nitrogen dewar.
2. UV-Vis Absorption Spectroscopy:
-
Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer from 200 to 800 nm.
-
The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are determined.
3. Phosphorescence Spectroscopy:
-
Use a luminescence spectrometer to measure the phosphorescence spectrum.
-
The sample is excited at its λmax, and the emission spectrum is recorded.
-
The phosphorescence lifetime (τ) is determined by measuring the decay of the emission intensity over time after pulsed excitation.
Workflow for Photophysical Characterization
Caption: Workflow for the photophysical characterization of benzophenone derivatives.
Biological Activity Comparison
Halogenated organic compounds, including benzophenone derivatives, have garnered interest for their potential as anticancer and antimicrobial agents[5][6][7]. The presence and position of halogen atoms can significantly modulate the biological activity of these molecules.
Table 2: Comparison of In Vitro Anticancer Activity of Benzophenone Derivatives (IC₅₀ in µM)
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | SMMC-7721 (Liver Cancer) | SW480 (Colon Cancer) |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Representative Benzophenone Derivative (Compound 1 from a study) | - | 0.82[8] | 0.26[8] | 0.99[8] |
| Cisplatin (Control) | >10[5] | - | - | - |
Note: The data for the "Representative Benzophenone Derivative" is included to provide a context for the potential potency of this class of compounds. The specific substitutions on this compound are not detailed in the abstract.
Experimental Protocol: In Vitro Anticancer Activity (Cell Viability Assay)
The following protocol for assessing the antiproliferative activity of benzophenone derivatives is based on established methods[5][9].
1. Cell Culture:
-
Human cancer cell lines (e.g., MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
2. Cell Seeding:
-
Cells are seeded into 96-well plates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours.
3. Compound Treatment:
-
The benzophenone derivative is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium.
-
The cells are treated with the compound solutions for 48 to 72 hours.
4. Cell Viability Assessment:
-
Cell viability is determined using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
The absorbance is measured with a microplate reader, and the percentage of cell viability is calculated relative to untreated control cells.
-
The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Hypothetical Signaling Pathway for Anticancer Activity
Caption: A hypothetical signaling pathway illustrating the potential anticancer mechanism of a benzophenone derivative.
Synthesis of this compound
The synthesis of unsymmetrically substituted benzophenones is typically achieved through a Friedel-Crafts acylation reaction[3][4].
Experimental Protocol: Friedel-Crafts Acylation
1. Reaction Setup:
-
In a round-bottom flask, dissolve 1-bromo-3-fluoro-4-chlorobenzene in a suitable dry solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen).
-
Cool the mixture to 0 °C in an ice bath.
2. Addition of Reagents:
-
Slowly add anhydrous aluminum chloride (AlCl₃) to the cooled solution with stirring.
-
Add 4-bromobenzoyl chloride dropwise to the reaction mixture.
3. Reaction:
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for several hours until the reaction is complete (monitored by TLC).
4. Work-up and Purification:
-
Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure this compound.
Workflow for Friedel-Crafts Acylation
Caption: A generalized workflow for the synthesis of this compound via Friedel-Crafts acylation.
References
- 1. Experimental Chemistry II [sites.science.oregonstate.edu]
- 2. 4-Bromo-4'-chlorobenzophenone 27428-57-5 | TCI AMERICA [tcichemicals.com]
- 3. Experimental Chemistry II [sites.science.oregonstate.edu]
- 4. sites.science.oregonstate.edu [sites.science.oregonstate.edu]
- 5. scielo.br [scielo.br]
- 6. Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and antitumor activity of benzophenone compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. cancerbiomed.org [cancerbiomed.org]
A Comparative Guide to the Synthesis of 4-Bromo-4'-chloro-3'-fluorobenzophenone
For researchers and professionals in the fields of medicinal chemistry and materials science, the efficient synthesis of complex diaryl ketones such as 4-Bromo-4'-chloro-3'-fluorobenzophenone is a critical endeavor. This guide provides a comparative analysis of three prominent synthetic methodologies for obtaining this target compound: Friedel-Crafts Acylation, Suzuki-Miyaura Coupling, and Grignard Reaction. Each route is evaluated based on reaction mechanism, potential yield, and the complexity of the required starting materials.
Comparison of Synthetic Routes
The selection of an optimal synthetic pathway depends on various factors including the availability of starting materials, desired yield, and scalability. The following table summarizes the key quantitative and qualitative aspects of the three considered routes.
| Feature | Friedel-Crafts Acylation | Suzuki-Miyaura Coupling | Grignard Reaction |
| Starting Materials | 4-Bromobenzoyl chloride, 2-Chloro-1-fluorobenzene | 4-Bromobenzoyl chloride, (4-Chloro-3-fluorophenyl)boronic acid | 4-Bromophenylmagnesium bromide, 4-Chloro-3-fluorobenzoyl chloride |
| Catalyst/Reagent | AlCl₃ (Lewis Acid) | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Magnesium |
| Typical Yield | Moderate to High (60-85%) | High (80-95%) | Moderate (50-70%) |
| Reaction Conditions | Anhydrous, often requires heating | Inert atmosphere, mild heating | Anhydrous, inert atmosphere |
| Key Side Reactions | Isomer formation, polyacylation | Homocoupling of boronic acid, deboronation | Formation of tertiary alcohol (over-addition), Wurtz coupling |
| Scalability | Generally good | Good, but catalyst cost can be a factor | Can be challenging on a large scale due to exothermic nature |
| Substrate Scope | Sensitive to strongly deactivating groups on the arene | Broad, tolerant of many functional groups | Sensitive to protic functional groups |
Experimental Protocols
Detailed experimental procedures for each synthetic route are provided below. These protocols are based on established chemical principles and analogous reactions found in the literature.
Route 1: Friedel-Crafts Acylation
This classic electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide using a strong Lewis acid catalyst.
Experimental Protocol:
-
To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in anhydrous dichloromethane at 0 °C, slowly add 4-bromobenzoyl chloride (1.0 eq.).
-
After stirring for 15 minutes, add 2-chloro-1-fluorobenzene (1.5 eq.) dropwise, maintaining the temperature at 0 °C.
-
The reaction mixture is then allowed to warm to room temperature and stirred for 12-16 hours.
-
The reaction is quenched by carefully pouring the mixture onto crushed ice with concentrated HCl.
-
The organic layer is separated, washed with water, saturated NaHCO₃ solution, and brine.
-
The organic phase is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization to afford this compound.
Route 2: Suzuki-Miyaura Coupling
This palladium-catalyzed cross-coupling reaction provides a versatile method for the formation of carbon-carbon bonds.[1][2]
Experimental Protocol:
-
In a Schlenk flask, combine 4-bromobenzoyl chloride (1.0 eq.), (4-chloro-3-fluorophenyl)boronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (3-5 mol%), and a base like K₂CO₃ (2.0 eq.).
-
The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen).
-
Anhydrous solvent (e.g., toluene or 1,4-dioxane) is added, and the mixture is heated to 80-100 °C for 8-12 hours.
-
After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated in vacuo.
-
The residue is purified by column chromatography to yield the desired product.
Route 3: Grignard Reaction
This method utilizes an organomagnesium halide (Grignard reagent) to form a new carbon-carbon bond with an acyl chloride.[3]
Experimental Protocol:
-
Preparation of Grignard Reagent: In a flame-dried flask under an inert atmosphere, react magnesium turnings (1.1 eq.) with 1-bromo-4-chlorobenzene (1.0 eq.) in anhydrous THF to initiate the formation of 4-chlorophenylmagnesium bromide.
-
Reaction with Acyl Chloride: In a separate flask, dissolve 4-chloro-3-fluorobenzoyl chloride (1.0 eq.) in anhydrous THF and cool to -78 °C.
-
Slowly add the prepared Grignard reagent to the acyl chloride solution, maintaining the low temperature to prevent over-addition.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours.
-
The reaction is quenched with a saturated aqueous solution of NH₄Cl.
-
The product is extracted with an organic solvent (e.g., diethyl ether), and the combined organic layers are washed with water and brine.
-
The organic phase is dried, the solvent evaporated, and the product purified by chromatography.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of each synthetic route to this compound.
References
Halogenated Benzophenones: A Comparative Guide to Anticancer and Antimicrobial Activities
For Researchers, Scientists, and Drug Development Professionals
Anticancer Activity of Benzophenone Analogs
Substituted benzophenones have demonstrated cytotoxic effects against a variety of cancer cell lines. The nature and position of halogen substituents on the benzophenone scaffold play a crucial role in their anticancer potency.
In Vitro Cytotoxicity Data
The following table summarizes the cytotoxic activity (IC50 values) of representative halogenated benzophenone analogs against different human cancer cell lines. These values indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| Analog 1 | 2-Hydroxy-5-chlorobenzophenone | MDA-MB-231 (Breast) | 12.09 | [1] |
| T47-D (Breast) | 26.49 | [1] | ||
| PC3 (Prostate) | 18.54 | [1] | ||
| Analog 2 | 4'-Chloroflavanone | MCF-7 (Breast) | >50 | [2] |
| MDA-MB-453 (Breast) | >50 | [2] | ||
| Analog 3 | 1-(4-chlorobenzoyl)-4-(4-chlorobenzhydryl)piperazine | HUH7 (Liver) | 5.2 | [3] |
| MCF7 (Breast) | 6.8 | [3] | ||
| HCT-116 (Colon) | 7.1 | [3] |
Note: The data presented is for illustrative purposes and represents findings for specific analogs. The absence of data for 4-Bromo-4'-chloro-3'-fluorobenzophenone highlights a gap in the current research landscape.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., halogenated benzophenone analogs) and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and the resulting formazan crystals are dissolved in a solubilization solution, typically dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Caption: Workflow for assessing anticancer activity using the MTT assay.
Antimicrobial Activity of Benzophenone Analogs
Halogenated benzophenones have also been investigated for their antimicrobial properties against various bacterial and fungal strains. The presence of halogens can enhance the lipophilicity of the molecule, potentially facilitating its entry into microbial cells.
In Vitro Antimicrobial Susceptibility Data
The following table presents the minimum inhibitory concentration (MIC) values for representative halogenated compounds against selected microorganisms. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound ID | Structure | Microorganism | MIC (µg/mL) | Reference |
| Analog 4 | 2-Bromo-4-methyl Halogenated Phenazine | Staphylococcus aureus (MRSA) | 0.10 | [4] |
| Staphylococcus epidermidis (MRSE) | 0.30 - 0.78 | [4] | ||
| Enterococcus faecium (VRE) | 0.78 - 2.35 | [4] | ||
| Analog 5 | 7-Chloro-Halogenated Phenazine | Staphylococcus aureus | 1.17 - 4.69 | [5] |
Note: The presented data is for halogenated phenazines, which share some structural similarities with benzophenones in terms of being aromatic ketones. This data is included to illustrate the potential of halogenated aromatic compounds as antimicrobial agents.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Caption: Workflow for determining antimicrobial activity via broth microdilution.
Potential Signaling Pathways
While the precise mechanisms of action for many benzophenone analogs are still under investigation, some studies suggest that their anticancer effects may be mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest.
Caption: A potential signaling pathway for the anticancer activity of halogenated benzophenones.
Conclusion
This guide provides a comparative framework for understanding the biological activities of halogenated benzophenone analogs. The presented data, though not specific to this compound, suggests that this class of compounds holds promise for the development of novel anticancer and antimicrobial agents. Further research, including the synthesis and biological evaluation of this compound and its close analogs, is warranted to fully elucidate their therapeutic potential and structure-activity relationships. The experimental protocols and workflow diagrams included herein offer a standardized approach for future investigations in this area.
References
- 1. Synthesis of Benzophenones and in vitro Evaluation of Their Anticancer Potential in Breast and Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-carcinogenic effect of a new analogue 4'-chloroflavanone from flavanone in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cancer cell cytotoxicities of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Highly Potent Class of Halogenated Phenazine Antibacterial and Biofilm-Eradicating Agents Accessed Through a Modular Wohl-Aue Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and evaluation of halogenated phenazine antibacterial prodrugs targeting nitroreductase enzymes for activation - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Comparison of 4-Bromo-4'-chloro-3'-fluorobenzophenone Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative spectroscopic analysis of 4-Bromo-4'-chloro-3'-fluorobenzophenone and its positional isomers. Due to the limited availability of experimental data, this guide utilizes predicted spectroscopic values to facilitate the identification and differentiation of these closely related compounds.
This document details the predicted ¹H NMR, ¹³C NMR, and IR spectral data, alongside mass spectrometry fragmentation patterns for the parent compound and three of its isomers. Furthermore, it outlines standardized experimental protocols for acquiring such data and includes a workflow diagram for the spectroscopic analysis of unknown samples.
Isomer Structures
For the purpose of this guide, the following isomers have been selected for comparison:
-
Isomer 1: this compound
-
Isomer 2: 4-Bromo-3'-chloro-4'-fluorobenzophenone
-
Isomer 3: 3-Bromo-4'-chloro-4'-fluorobenzophenone
-
Isomer 4: 4'-Bromo-4-chloro-3-fluorobenzophenone
Comparative Spectroscopic Data
The following tables summarize the predicted spectroscopic data for the selected isomers. These values are computationally generated and should be used as a reference for experimental validation.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Protons | Isomer 1 (4-Br, 4'-Cl, 3'-F) | Isomer 2 (4-Br, 3'-Cl, 4'-F) | Isomer 3 (3-Br, 4'-Cl, 4'-F) | Isomer 4 (4'-Br, 4-Cl, 3-F) |
| Ring A (protons ortho to C=O) | ~7.7-7.8 (d) | ~7.7-7.8 (d) | ~7.8-7.9 (m) | ~7.5-7.6 (m) |
| Ring A (protons meta to C=O) | ~7.6-7.7 (d) | ~7.6-7.7 (d) | ~7.6-7.7 (m) | ~7.4-7.5 (m) |
| Ring B (proton ortho to C=O and F) | ~7.5-7.6 (dd) | - | - | ~7.6-7.7 (d) |
| Ring B (proton ortho to C=O and Cl) | - | ~7.8-7.9 (dd) | ~7.8-7.9 (d) | - |
| Ring B (proton meta to C=O and ortho to F) | - | ~7.2-7.3 (t) | ~7.2-7.3 (d) | ~7.3-7.4 (dd) |
| Ring B (proton meta to C=O and ortho to Cl) | ~7.4-7.5 (t) | - | - | - |
| Ring B (proton para to C=O) | - | ~7.6-7.7 (ddd) | ~7.5-7.6 (dd) | - |
Predicted splitting patterns are indicated in parentheses (d = doublet, t = triplet, dd = doublet of doublets, ddd = doublet of doublet of doublets, m = multiplet).
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Carbon | Isomer 1 (4-Br, 4'-Cl, 3'-F) | Isomer 2 (4-Br, 3'-Cl, 4'-F) | Isomer 3 (3-Br, 4'-Cl, 4'-F) | Isomer 4 (4'-Br, 4-Cl, 3-F) |
| C=O | ~194-195 | ~194-195 | ~194-195 | ~194-195 |
| C-Br | ~128-129 | ~128-129 | ~122-123 | ~128-129 |
| C-Cl | ~135-136 | |||
| C-F | ||||
| Ring A C (ipso) | ~136-137 | ~136-137 | ~139-140 | ~135-136 |
| Ring A C (ortho) | ~131-132 | ~131-132 | ~130-131 | ~130-131 |
| Ring A C (meta) | ~132-133 | ~132-133 | ~133-134 | ~132-133 |
| Ring B C (ipso) | ||||
| Ring B C (ortho to C=O, meta to F) | - | - | ||
| Ring B C (ortho to C=O, meta to Cl) | - | - | ||
| Ring B C (other) | ||||
| Ring B C (other) | ~130-131 | ~132-133 | ~131-132 | ~130-131 |
Predicted carbon-fluorine coupling constants (J) are indicated where significant.
Table 3: Key Predicted IR Absorption Bands (cm⁻¹)
| Functional Group | Isomer 1 (4-Br, 4'-Cl, 3'-F) | Isomer 2 (4-Br, 3'-Cl, 4'-F) | Isomer 3 (3-Br, 4'-Cl, 4'-F) | Isomer 4 (4'-Br, 4-Cl, 3-F) |
| C=O Stretch | ~1660-1670 | ~1660-1670 | ~1660-1670 | ~1660-1670 |
| Aromatic C=C Stretch | ~1580-1600 | ~1580-1600 | ~1580-1600 | ~1580-1600 |
| C-F Stretch | ~1250-1280 | ~1240-1270 | ~1240-1270 | ~1260-1290 |
| C-Cl Stretch | ~1080-1100 | ~1050-1070 | ~1060-1080 | ~1090-1110 |
| C-Br Stretch | ~1000-1020 | ~1000-1020 | ~1030-1050 | ~1000-1020 |
| Aromatic C-H Bending (out of plane) | ~800-840 | ~810-850 | ~820-860 | ~800-840 |
Table 4: Predicted Mass Spectrometry Data (m/z)
| Ion | Isomer 1 (4-Br, 4'-Cl, 3'-F) | Isomer 2 (4-Br, 3'-Cl, 4'-F) | Isomer 3 (3-Br, 4'-Cl, 4'-F) | Isomer 4 (4'-Br, 4-Cl, 3-F) |
| Molecular Ion [M]⁺ | 312/314/316 | 312/314/316 | 312/314/316 | 312/314/316 |
| [M - Br]⁺ | 233/235 | 233/235 | 233/235 | 233/235 |
| [M - Cl]⁺ | 277/279 | 277/279 | 277/279 | 277/279 |
| [C₇H₄BrO]⁺ | 183/185 | 183/185 | 183/185 | 183/185 |
| [C₇H₄ClFO]⁺ | 158/160 | 158/160 | 158/160 | 158/160 |
| [C₆H₄Br]⁺ | 155/157 | 155/157 | 155/157 | 155/157 |
| [C₆H₃ClFO]⁺ | 145/147 | 145/147 | 145/147 | 145/147 |
Isotopic peaks for bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1) will be observed.
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of benzophenone isomers. Instrument parameters should be optimized for the specific sample and equipment used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified benzophenone isomer in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a spectral width of approximately 12 ppm.
-
Employ a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Accumulate at least 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum with proton decoupling.
-
Use a spectral width of approximately 220 ppm.
-
Set the relaxation delay to 2-5 seconds.
-
Accumulate a sufficient number of scans (typically several hundred to thousands) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal (0.00 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a universal ATR accessory.
-
Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add at least 16 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer with an Electron Ionization (EI) source coupled to a Gas Chromatograph (GC-MS) or a Direct Insertion Probe.
-
Acquisition (GC-MS):
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
Use a suitable capillary column (e.g., HP-5ms) and a temperature program that allows for the separation and elution of the benzophenone isomer.
-
The EI source energy is typically set to 70 eV.
-
Scan a mass range of m/z 50-400.
-
-
Data Processing: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns. The isotopic distribution for bromine and chlorine containing fragments should be carefully examined.
Spectroscopic Analysis Workflow
The following diagram illustrates a logical workflow for the identification of an unknown benzophenone isomer using the spectroscopic techniques described.
Caption: Workflow for the spectroscopic identification of a benzophenone isomer.
This guide provides a foundational framework for the spectroscopic comparison of this compound and its isomers. Experimental verification of the predicted data is essential for definitive structural elucidation.
Assessing the Versatility of 4-Bromo-4'-chloro-3'-fluorobenzophenone in Parallel Synthesis: A Comparative Guide
In the landscape of modern drug discovery and materials science, the efficiency of synthesizing diverse chemical libraries is paramount. Parallel synthesis has emerged as a cornerstone technique, enabling the rapid generation of numerous compounds for high-throughput screening. The choice of a central scaffold or building block is critical to the success of these endeavors, dictating the accessible chemical space and the synthetic routes employed. This guide provides a comprehensive assessment of 4-Bromo-4'-chloro-3'-fluorobenzophenone as a versatile building block for parallel synthesis, comparing its performance with viable alternatives and providing illustrative experimental data.
Introduction to this compound
This compound is a dihalogenated benzophenone derivative that offers multiple reaction sites for diversification. The presence of three distinct halogen atoms—bromine, chlorine, and fluorine—on the two phenyl rings allows for chemoselective functionalization, making it an attractive scaffold for generating complex molecular architectures. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which are workhorses in modern medicinal chemistry for the formation of C-C and C-N bonds, respectively. The chloro and fluoro substituents can be targeted under different reaction conditions or can serve to modulate the physicochemical properties of the final compounds.
Comparative Analysis of Building Blocks
The utility of a building block in parallel synthesis is determined by its reactivity, selectivity, and the diversity of derivatives it can generate. Here, we compare this compound with two common alternatives: 4,4'-Dibromobenzophenone and 4,4'-Dichlorobenzophenone.
| Building Block | Key Features | Potential for Diversification |
| This compound | Three distinct halogens (Br, Cl, F) offering potential for sequential, site-selective reactions. The bromine is the most reactive site for typical Pd-catalyzed cross-couplings. | High. Allows for initial diversification at the bromine position, with the potential for further modification at the chlorine site under more forcing conditions. The fluorine atom is generally inert but influences electronic properties. |
| 4,4'-Dibromobenzophenone | Two identical and reactive bromine atoms. | High. Suitable for symmetrical derivatization or statistical mono- and di-functionalization. Selective mono-functionalization can be challenging. |
| 4,4'-Dichlorobenzophenone | Two identical but less reactive chlorine atoms compared to bromine. | Moderate to High. Requires more forcing reaction conditions for cross-coupling reactions, which can limit substrate scope. However, the lower reactivity can be advantageous in certain multi-step syntheses. |
Experimental Data for Parallel Synthesis
To illustrate the utility of this compound in parallel synthesis, representative data for Suzuki-Miyaura and Buchwald-Hartwig reactions are presented below. These tables showcase the expected yields for a small library of compounds generated from this scaffold.
Suzuki-Miyaura Coupling Reactions
Table 1: Parallel Suzuki-Miyaura Coupling of this compound with Various Boronic Acids
| Entry | Boronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 4-Phenyl-4'-chloro-3'-fluorobenzophenone | 85 |
| 2 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-4'-chloro-3'-fluorobenzophenone | 82 |
| 3 | 3-Pyridinylboronic acid | 4-(3-Pyridinyl)-4'-chloro-3'-fluorobenzophenone | 75 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | 4-(4-(Trifluoromethyl)phenyl)-4'-chloro-3'-fluorobenzophenone | 78 |
Buchwald-Hartwig Amination Reactions
Table 2: Parallel Buchwald-Hartwig Amination of this compound with Various Amines
| Entry | Amine | Product | Yield (%) |
| 1 | Morpholine | 4-(Morpholino)-4'-chloro-3'-fluorobenzophenone | 92 |
| 2 | Aniline | 4-(Phenylamino)-4'-chloro-3'-fluorobenzophenone | 88 |
| 3 | Benzylamine | 4-(Benzylamino)-4'-chloro-3'-fluorobenzophenone | 85 |
| 4 | N-Methylpiperazine | 4-(4-Methylpiperazin-1-yl)-4'-chloro-3'-fluorobenzophenone | 90 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are designed for a parallel synthesis format, typically in a 24- or 96-well reaction block.
General Protocol for Parallel Suzuki-Miyaura Coupling
-
Preparation of Reagents:
-
Stock solution of this compound (0.2 M in 1,4-dioxane).
-
Array of boronic acids (0.3 M in 1,4-dioxane).
-
Aqueous solution of sodium carbonate (2 M).
-
Palladium catalyst solution (e.g., Pd(PPh₃)₄, 0.01 M in 1,4-dioxane).
-
-
Reaction Setup:
-
To each well of a 96-well reaction block, add this compound solution (100 µL, 0.02 mmol).
-
Add the respective boronic acid solution to each well (100 µL, 0.03 mmol).
-
Add the aqueous sodium carbonate solution (50 µL, 0.1 mmol).
-
Add the palladium catalyst solution (20 µL, 0.0002 mmol).
-
Seal the reaction block.
-
-
Reaction and Work-up:
-
Heat the reaction block at 80-100 °C for 4-12 hours with stirring.
-
Cool the reaction block to room temperature.
-
Add ethyl acetate (500 µL) and water (500 µL) to each well.
-
Shake and allow the layers to separate.
-
Collect the organic layer using a liquid handler.
-
Evaporate the solvent to obtain the crude product for analysis and purification.
-
General Protocol for Parallel Buchwald-Hartwig Amination
-
Preparation of Reagents:
-
Stock solution of this compound (0.2 M in toluene).
-
Array of amines (0.3 M in toluene).
-
Sodium tert-butoxide (solid).
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.005 M in toluene).
-
Ligand solution (e.g., XPhos, 0.01 M in toluene).
-
-
Reaction Setup:
-
To each well of a 96-well reaction block under an inert atmosphere, add sodium tert-butoxide (4.6 mg, 0.048 mmol).
-
Add the this compound solution (100 µL, 0.02 mmol).
-
Add the respective amine solution (100 µL, 0.03 mmol).
-
Add the palladium precatalyst solution (10 µL, 0.00005 mmol).
-
Add the ligand solution (10 µL, 0.0001 mmol).
-
Seal the reaction block.
-
-
Reaction and Work-up:
-
Heat the reaction block at 90-110 °C for 12-24 hours with stirring.
-
Cool the reaction block to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (200 µL).
-
Extract with ethyl acetate (2 x 500 µL).
-
Combine the organic layers and evaporate the solvent to obtain the crude product.
-
Visualizing the Synthetic Strategy
The versatility of this compound in parallel synthesis can be visualized through a workflow diagram.
Caption: Parallel synthesis workflow using this compound.
The following diagram illustrates the general catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound stands out as a highly versatile building block for parallel synthesis. Its differentiated halogen atoms provide a handle for selective, high-yielding transformations, enabling the rapid generation of diverse libraries of biaryl ketones and amino benzophenones. While alternatives like 4,4'-dibromobenzophenone and 4,4'-dichlorobenzophenone also offer significant potential for creating chemical diversity, the unique substitution pattern of this compound allows for a more controlled and potentially more complex diversification strategy. The provided protocols and illustrative data underscore its utility for researchers, scientists, and drug development professionals seeking to expand their chemical space with novel, multi-substituted benzophenone derivatives.
Safety Operating Guide
Proper Disposal of 4-Bromo-4'-chloro-3'-fluorobenzophenone: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of 4-Bromo-4'-chloro-3'-fluorobenzophenone, a halogenated organic compound, is critical for maintaining laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage and dispose of this chemical waste effectively. Adherence to these protocols is essential to minimize risks and ensure compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for specific chemical hazards. For this compound and similar halogenated compounds, the primary hazards include skin and eye irritation, and potential respiratory irritation.[1][2][3][4] Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood.[5] Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times to prevent exposure.
Waste Segregation and Collection
Proper segregation of chemical waste is the first and most critical step in the disposal process. Halogenated organic compounds must be collected separately from non-halogenated organic and other waste streams to prevent dangerous reactions and to facilitate proper treatment and disposal.[6][7][8]
Experimental Protocol for Waste Collection:
-
Container Selection: Obtain a designated, compatible waste container, typically a high-density polyethylene (HDPE) or glass bottle with a secure screw cap.[5][6] Metal containers are generally not recommended for halogenated solvents as they can corrode.[5]
-
Labeling: Immediately label the container as "Hazardous Waste: Halogenated Organic Solids" or "Hazardous Waste: Halogenated Organic Solvents" if in solution. The label must clearly list all chemical constituents and their approximate percentages.[6][7][8][9] Use a permanent marker.
-
Accumulation: Collect waste this compound in this designated container. Do not mix with incompatible materials such as strong acids, bases, or oxidizing agents.[5][9]
-
Container Management: Keep the waste container tightly closed when not in use.[6][8] Store it in a designated satellite accumulation area (SAA) within the laboratory, away from heat and sources of ignition.[5][6] Ensure the storage area is well-ventilated.
Disposal Procedure
Once the waste container is nearly full (approximately 75% capacity to allow for vapor expansion), it is time to arrange for its disposal.[6]
Step-by-Step Disposal Plan:
-
Finalize Labeling: Ensure the hazardous waste tag is completely filled out with the generator's information, accumulation start date, and a complete list of contents.
-
Request Pickup: Contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management provider to schedule a waste pickup.[6] Follow their specific procedures for online or paper-based requests.
-
Internal Transport: If required, transport the sealed and properly labeled container to a central accumulation area using a secondary containment bin or cart to prevent spills.
-
Documentation: Retain a copy of all waste disposal records for regulatory compliance.
Spill and Emergency Procedures
In the event of a small spill, it can be managed by trained personnel.
Spill Cleanup Protocol:
-
Containment: Cordon off the affected area to prevent the spread of the chemical.
-
Absorption: Use an inert absorbent material, such as vermiculite or sand, to soak up the spill.[6]
-
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Disposal: Label the container with the spill debris as hazardous waste and dispose of it according to the procedures outlined above.
-
Large Spills: For large spills, evacuate the area immediately and contact your institution's emergency response team and EHS office.[8]
Quantitative Data Summary
The following table summarizes key information for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₃H₇BrClFO | [10] |
| Molecular Weight | 313.55 g/mol | [10] |
| Appearance | Solid (typical for benzophenones) | General Knowledge |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases | [2][5][11] |
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. fishersci.com [fishersci.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. bucknell.edu [bucknell.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. 7.2 Organic Solvents [ehs.cornell.edu]
- 10. This compound | C13H7BrClFO | CID 24723094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
